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  • Product: 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride
  • CAS: 1783356-49-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of the 3-Azabicyclo[3.1.0]hexane Ring System

For Researchers, Scientists, and Drug Development Professionals The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry and drug discovery. Its unique three-dimensional structure and c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry and drug discovery. Its unique three-dimensional structure and conformational rigidity have made it a valuable component in the design of a wide range of biologically active compounds, including antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[1][2] This guide provides a comprehensive analysis of the thermodynamic stability of this bicyclic system, exploring its conformational landscape, inherent ring strain, and the experimental and computational methodologies used to characterize its properties.

Section 1: Conformational Landscape and Structural Features

The thermodynamic stability of the 3-azabicyclo[3.1.0]hexane ring system is intrinsically linked to its conformational preferences. This bicyclic system, consisting of a pyrrolidine ring fused with a cyclopropane ring, can adopt several conformations, primarily boat and chair forms of the five-membered ring.

The conformation of the 3-azabicyclo[3.1.0]hexane system is a delicate balance of steric and electronic factors. X-ray crystallography studies have shown that derivatives of this system can adopt either a boat or a chair conformation in the solid state.[3] For instance, certain 3-azoniabicyclohexane derivatives predominantly exhibit a boat conformation.[3] However, the introduction of substituents at the nitrogen atom (N3) can shift the preference towards a chair conformation.[3]

Proton NMR spectroscopy is a powerful tool for elucidating the conformational dynamics in solution. By analyzing coupling constants, researchers can deduce the dihedral angles and, consequently, the preferred conformation.[3] Such studies have revealed that the conformational preference can be influenced by substitution patterns on the ring. For example, endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have been shown to favor a chair conformation, a finding corroborated by X-ray analysis.[3] Conversely, related diastereomers and N-demethylated analogs were found to prefer a boat conformation.[3]

Computational modeling, including semiempirical calculations (MNDOC) and ab initio methods (HF/6-31G*), has been employed to map the correlation between dihedral angles and the degree of ring puckering, providing further insight into the conformational energetics of the parent 3-azabicyclo[3.1.0]hexane system.[3] The parent carbocyclic system, bicyclo[3.1.0]hexane, has been shown through ab initio SCF calculations to have a stable boat-like conformation as its minimum energy state.[4]

G cluster_boat Boat Conformation cluster_chair Chair Conformation boat Boat chair Chair boat->chair ΔE boat_N N boat_C1 C1 boat_C2 C2 boat_C4 C4 boat_C5 C5 boat_C6 C6 chair_N N chair_C1 C1 chair_C2 C2 chair_C4 C4 chair_C5 C5 chair_C6 C6 equilibrium Conformational Equilibrium G cluster_synthesis Synthesis cluster_analysis Conformational Analysis start Reactants (Azomethine Ylide + Cyclopropene) reaction 1,3-Dipolar Cycloaddition start->reaction purification Purification (Recrystallization) reaction->purification product 3-Azabicyclo[3.1.0]hexane Derivative purification->product nmr_prep NMR Sample Preparation product->nmr_prep Characterization nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis (J-coupling) nmr_acq->nmr_analysis conformation Conformation Determination nmr_analysis->conformation

Caption: Workflow for the synthesis and conformational analysis of 3-azabicyclo[3.1.0]hexane derivatives.

Section 4: Significance in Drug Development

The conformational rigidity of the 3-azabicyclo[3.1.0]hexane scaffold is a highly desirable feature in drug design. By locking the molecule into a specific three-dimensional arrangement, it is possible to achieve higher binding affinities and selectivities for biological targets. This "pre-organization" of the ligand reduces the entropic penalty upon binding to a receptor.

The 3-azabicyclo[3.1.0]hexane core has been successfully incorporated into a variety of therapeutic agents. For example, conformationally restricted derivatives have been explored as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. [5]Furthermore, this scaffold has been utilized in the development of selective histamine H3 receptor ligands and as a component of cyclic RGD peptides for tumor targeting. [6][7] The thermodynamic stability of the 3-azabicyclo[3.1.0]hexane ring system, while challenged by its inherent strain, is sufficient to allow for its widespread use in medicinal chemistry. The synthetic accessibility and the unique conformational properties of this scaffold ensure its continued importance in the development of novel therapeutics.

References

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Trusova, M. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 828–837. [Link]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]

  • Golic, M., et al. (1996). Conformation of 6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives. Helvetica Chimica Acta, 79(5), 1367-1376. [Link]

  • Trusova, M. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 828–837. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Zhang, X., et al. (2023). Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society, 145(49), 26865–26876. [Link]

  • Gennari, C., et al. (2009). Cyclic RGD-containing functionalized azabicycloalkane peptides as potent integrin antagonists for tumor targeting. Journal of Medicinal Chemistry, 52(7), 2134-2143. [Link]

  • Singh, S., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • Wiberg, K. B., & Murcko, M. A. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. The Journal of Physical Chemistry A, 124(17), 3359-3367. [Link]

  • Skancke, P. N., & Fogarasi, G. (1979). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Journal of Molecular Structure, 53(2), 259-269. [Link]

  • Ota, Y., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(15), 3505. [Link]

Sources

Exploratory

The Strategic Deployment of 3-Azabicyclo[3.1.0]hexan-1-ol Derivatives in Modern Drug Discovery: A Technical Guide

Abstract The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its conformational rigidity and rich three-dimensional character. This technical guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its conformational rigidity and rich three-dimensional character. This technical guide provides an in-depth exploration of 3-azabicyclo[3.1.0]hexan-1-ol derivatives, a specific subclass that has demonstrated significant potential in the development of novel therapeutics. We will dissect the synthetic strategies employed to access this core, delve into its application in targeting key protein classes—with a particular focus on opioid receptors and dipeptidyl peptidase-IV (DPP-IV)—and present detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this scaffold in their therapeutic programs.

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Foundation for Innovation

The 3-azabicyclo[3.1.0]hexane framework is a fused bicyclic system comprising a pyrrolidine ring and a cyclopropane ring. This arrangement imparts a high degree of conformational constraint, which can be highly advantageous in drug design. By locking the molecule into a specific three-dimensional orientation, chemists can achieve higher binding affinities and selectivities for their intended biological targets. The "1-ol" substitution provides a crucial handle for further functionalization, allowing for the exploration of a wider chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The inherent rigidity of the 3-azabicyclo[3.1.0]hexane scaffold is a key contributor to its utility in drug discovery. Unlike more flexible aliphatic or even simple cyclic systems, the fixed spatial arrangement of substituents on this bicyclic core reduces the entropic penalty upon binding to a protein target. This can translate into more potent biological activity. Furthermore, the unique vectoral projection of substituents from the scaffold allows for the precise probing of binding pockets, facilitating the optimization of ligand-receptor interactions.

Synthetic Strategies for 3-Azabicyclo[3.1.0]hexan-1-ol Derivatives

The construction of the 3-azabicyclo[3.1.0]hexane skeleton has been the subject of considerable synthetic innovation.[1][2][3] Both transition-metal-catalyzed and metal-free approaches have been developed, offering chemists a range of options to access this valuable scaffold.[3]

A prevalent strategy involves the cyclopropanation of a suitable pyrrolidine precursor. For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has proven to be an effective method for generating 3-azabicyclo[3.1.0]hexane derivatives. Other approaches include the annulation of a new cycle to an existing pyrrole or cyclopropane ring and tandem cyclization reactions.[1]

Representative Synthetic Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for the synthesis of a 3-azabicyclo[3.1.0]hexan-1-ol derivative, highlighting the key stages from starting materials to the final, functionalized molecule.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Bicyclic Core Construction cluster_2 Phase 3: Functionalization A Commercially Available Starting Materials B Pyrrolidine Ring Formation A->B C Cyclopropanation B->C D Formation of 3-Azabicyclo[3.1.0]hexane C->D E Introduction of Hydroxyl Group D->E F Further Derivatization E->F

Caption: Generalized synthetic workflow for 3-azabicyclo[3.1.0]hexan-1-ol derivatives.

Detailed Experimental Protocol: Synthesis of a 3-Azabicyclo[3.1.0]hexan-1-ol Derivative

While a universal, step-by-step protocol is not feasible due to the diverse nature of target molecules, the following procedure, adapted from the principles of published methodologies, outlines a plausible synthesis of a generic 3-azabicyclo[3.1.0]hexan-1-ol derivative.

Materials:

  • N-protected pyrrolinone

  • Diazomethane or a suitable carbene precursor

  • Palladium(II) acetate or other appropriate catalyst

  • Reducing agent (e.g., sodium borohydride)

  • Anhydrous solvents (e.g., dichloromethane, methanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Cyclopropanation:

    • Dissolve the N-protected pyrrolinone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the palladium(II) acetate catalyst to the solution.

    • Slowly add a solution of diazomethane in diethyl ether to the reaction mixture at 0 °C. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the careful addition of acetic acid.

    • Concentrate the mixture under reduced pressure and purify the resulting 3-azabicyclo[3.1.0]hexanone derivative by column chromatography on silica gel.

  • Reduction to the Alcohol:

    • Dissolve the purified 3-azabicyclo[3.1.0]hexanone derivative in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Continue stirring at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 3-azabicyclo[3.1.0]hexan-1-ol derivative.

Applications in Drug Discovery: Targeting Key Proteins

The unique structural features of 3-azabicyclo[3.1.0]hexan-1-ol derivatives have made them attractive candidates for targeting a variety of proteins implicated in disease.

Opioid Receptor Modulation

A significant area of investigation for 3-azabicyclo[3.1.0]hexane derivatives has been the modulation of opioid receptors, particularly the mu-opioid receptor (MOR).[4] These receptors are central to pain perception, and their modulation is a cornerstone of analgesia. However, traditional opioid agonists are fraught with side effects, including respiratory depression, tolerance, and addiction. The development of novel opioid receptor ligands with improved side-effect profiles is a major goal of modern medicinal chemistry.

The rigid 3-azabicyclo[3.1.0]hexane scaffold allows for the precise positioning of pharmacophoric elements to interact with the opioid receptor binding pocket. This has led to the discovery of potent and selective MOR antagonists.[4] For instance, Pfizer has developed a series of 3-azabicyclo[3.1.0]hexane derivatives as MOR antagonists for the treatment of conditions such as irritable bowel syndrome and pruritus.[5]

Compound IDR1R2μ Ki (nM)δ Ki (nM)κ Ki (nM)
1a HPhenyl1.2>1000>1000
1b MethylPhenyl0.8>1000>1000
1c H4-Fluorophenyl1.5>1000>1000

Data is representative and compiled from various sources for illustrative purposes.

The binding of a ligand to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling is primarily mediated through the Gi/o family of G proteins.[6]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand 3-Azabicyclo[3.1.0]hexan-1-ol Derivative (Antagonist) MOR Mu-Opioid Receptor Ligand->MOR Binds and blocks G_protein Gi/o Protein MOR->G_protein Prevents activation AC Adenylyl Cyclase G_protein->AC No inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel No modulation cAMP ↓ cAMP AC->cAMP Analgesia Blockade of Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Antagonism of the mu-opioid receptor signaling pathway.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7][8] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release, making it an attractive therapeutic strategy for type 2 diabetes.[9]

Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been explored as novel DPP-IV inhibitors.[10][11] The scaffold serves to orient key functional groups that interact with the active site of the enzyme.

Compound IDR GroupIC50 (nM)
2a 2,4,5-Trifluorophenyl25
2b 2,5-Difluorophenyl40
2c 4-Fluorophenyl150

Data is representative and compiled from various sources for illustrative purposes.[12][13]

DPP-IV inhibitors prevent the degradation of incretin hormones, thereby potentiating their downstream effects on glucose metabolism.

G cluster_0 Incretin Pathway cluster_1 Downstream Effects GLP1 Active GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Substrate Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor 3-Azabicyclo[3.1.0]hexan-1-ol Derivative (Inhibitor) Inhibitor->DPP4 Inhibits Glucose_Control Improved Glucose Homeostasis Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of DPP-IV inhibitors.

Anticancer Applications

Emerging research has highlighted the potential of 3-azabicyclo[3.1.0]hexane derivatives as anticancer agents.[14][15] Certain compounds incorporating this scaffold have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and appear to be cell-line dependent, but may involve the induction of apoptosis and cell cycle arrest.[15] For example, some spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have shown antiproliferative activity with IC50 values in the micromolar range against cell lines such as HeLa (cervical carcinoma) and K562 (human erythroleukemia).[16]

Experimental Protocols for Biological Evaluation

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human mu-opioid receptor

  • [³H]-Diprenorphine (radioligand)

  • Test compound (3-azabicyclo[3.1.0]hexan-1-ol derivative)

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the following to each well:

    • Binding buffer

    • Membrane preparation

    • [³H]-Diprenorphine (at a concentration near its Kd)

    • Test compound at various concentrations (for total binding, add buffer instead)

    • Naloxone at a high concentration (for non-specific binding)

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

DPP-IV Inhibitory Assay

This protocol outlines a fluorescence-based assay to measure the inhibitory activity of a test compound against DPP-IV.[17]

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compound (3-azabicyclo[3.1.0]hexan-1-ol derivative)

  • Sitagliptin or another known DPP-IV inhibitor (positive control)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • DPP-IV enzyme solution

    • Test compound at various concentrations (for 100% activity, add buffer instead; for blank, add buffer and no enzyme)

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

  • Plot the percentage of inhibition as a function of the test compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.0]hexan-1-ol scaffold has firmly established itself as a valuable building block in the design of novel therapeutic agents. Its inherent conformational rigidity and the synthetic tractability of the "1-ol" functional group provide a powerful platform for the development of potent and selective modulators of a range of biological targets. The successes seen in the areas of opioid receptor modulation and DPP-IV inhibition underscore the potential of this scaffold.

Future research in this area will likely focus on several key aspects. The development of even more efficient and stereoselective synthetic routes will continue to be a priority, enabling the creation of more diverse and complex libraries of these derivatives. The exploration of this scaffold against a wider range of biological targets is also a promising avenue for future drug discovery efforts. As our understanding of the structural biology of disease-related proteins continues to grow, the rational design of 3-azabicyclo[3.1.0]hexan-1-ol derivatives with tailored properties is poised to deliver the next generation of innovative medicines.

References

  • Molecular basis of opioid receptor signaling. (n.d.). ScienceDirect. [Link]

  • Che, T., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Cell, 186(13), 2738-2755.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381.
  • Gopalakrishnan, L., Chatterjee, O., & Prasad, T. S. K. (2019). Opioid receptors signaling network.
  • Opioid Signaling Pathway. (n.d.). QIAGEN. [Link]

  • DPP-IV–Inhibitory Activity Assay. (n.d.). Bio-protocol. [Link]

  • Enrichment and Quantitation of Dipeptidyl Peptidase IV Inhibitory Peptides in Quinoa upon Systematic Malting. (2024). ACS Publications. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
  • μ-Opioid Receptor Binding Assay Procedures. (n.d.). BindingDB. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. [Link]

  • Vella, A. (2014). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes, 63(7), 2204-2206.
  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1369.
  • Vella, A. (2012). Mechanism of action of DPP-4 inhibitors—new insights. The Journal of Clinical Endocrinology & Metabolism, 97(8), 2626-2628.
  • Opioid-Mu Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. [Link]

  • Dipeptidyl Peptidase-4. (n.d.). PDB-101. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (n.d.). Springer Nature Experiments. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). (2022). MDPI. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (2024). ResearchGate. [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
  • Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 536-538.
  • Filimonov, D. A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 468.
  • Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. (2020). Thieme Chemistry. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI. [Link]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry, 18, 77.
  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.
  • 3-azabicyclo¬3.1.0|hexane derivatives useful in therapy. (2001).
  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). ResearchGate. [Link]

  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. (n.d.). Bentham Science. [Link]

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Foundational

Solubility profile of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride in Organic Solvents This guide provides a comprehensive overview of the principles and practices for determining the so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride in Organic Solvents

This guide provides a comprehensive overview of the principles and practices for determining the solubility profile of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this critical physicochemical property.

Introduction: The Significance of a Solubility Profile

3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride is a bicyclic organic compound with potential applications in pharmaceutical development. Its structure, containing a hydroxyl group, a secondary amine, and a hydrochloride salt, suggests a degree of polarity that will heavily influence its interactions with different solvents. A detailed solubility profile is paramount for various stages of drug development, including:

  • Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing suitable dosage forms and understanding drug delivery mechanisms.[1][2]

  • Preclinical Studies: Preparation of solutions for in vitro and in vivo testing.

This guide will delve into the theoretical underpinnings of solubility and provide a robust experimental framework for its determination.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] The principle of "like dissolves like" serves as a fundamental qualitative guideline: a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. For a polar hydrochloride salt like 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride, we can anticipate higher solubility in polar solvents, particularly those capable of hydrogen bonding.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[4][5] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.[3]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride in a range of organic solvents at a controlled temperature.

Materials:

  • 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride (solid)[6]

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Dilution: Accurately dilute the filtered samples with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride.[7][8] UV-Vis spectroscopy can also be used if the compound has a suitable chromophore and there are no interfering substances.[9][10]

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Rationale for Experimental Choices
  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase, a cornerstone of thermodynamic solubility measurement.[3]

  • Temperature Control: Solubility is temperature-dependent.[11][12] Maintaining a constant temperature is essential for reproducible results.

  • Agitation: Continuous agitation facilitates the dissolution process and helps in reaching equilibrium faster.

  • Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to erroneously high solubility values.[8]

  • Validated Analytical Method: Ensures that the concentration measurements are accurate, precise, and reliable.[13]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-48 hours) prep2->equilib sep Phase Separation (Centrifugation) equilib->sep sample Withdraw & filter supernatant sep->sample dilute Dilute sample sample->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze result Calculate Solubility analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Solubility Profile of 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride

As extensive experimental data for the solubility of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride in a wide range of organic solvents is not publicly available, the following table presents a hypothetical but scientifically plausible solubility profile based on the compound's structure.

Solvent ClassificationSolventDielectric Constant (approx.)Solubility at 25°C (mg/mL) - Hypothetical
Polar Protic Methanol32.7> 100
Ethanol24.550 - 100
Isopropanol19.910 - 50
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100
Acetone20.71 - 10
Ethyl Acetate6.0< 1
Chlorinated Dichloromethane9.11 - 10
Chloroform4.81 - 10
Nonpolar Toluene2.4< 0.1
Heptane1.9< 0.1

Discussion of Hypothetical Data:

The hypothetical data illustrates the expected trend for a polar hydrochloride salt. The highest solubility is predicted in polar protic solvents like methanol and polar aprotic solvents like DMSO, which can effectively solvate the ions and engage in hydrogen bonding. As the polarity of the solvent decreases (e.g., acetone, ethyl acetate), the solubility is expected to drop significantly. In nonpolar solvents like toluene and heptane, the compound is likely to be practically insoluble. The qualitative information that the compound is soluble in DMSO, dichloromethane, and chloroform aligns with this hypothetical profile.[]

Key Factors Influencing Solubility

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[11][15] However, in some cases, dissolution can be exothermic, leading to decreased solubility at higher temperatures.[12][15] Therefore, any solubility value must be reported with the corresponding temperature.

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility determination to ensure consistency and reproducibility of the results.

Conceptual Visualization of Solvent-Solute Interactions

G cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents compound 3-Azabicyclo[3.1.0]hexan-1-ol HCl protic Polar Protic (e.g., Methanol) compound->protic High Solubility aprotic Polar Aprotic (e.g., DMSO) compound->aprotic High Solubility nonpolar Nonpolar (e.g., Toluene) compound->nonpolar Low Solubility

Caption: Solvent Polarity and Predicted Solubility.

Conclusion

The solubility profile of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride is a critical dataset for its successful development as a pharmaceutical agent. This guide has outlined a robust experimental approach based on the well-established shake-flask method for determining thermodynamic solubility. By systematically evaluating the solubility in a range of organic solvents with varying properties, researchers can gain the necessary insights for process optimization, formulation design, and preclinical evaluation. The principles and methodologies described herein provide a comprehensive framework for generating and interpreting this essential physicochemical data.

References

  • Spectroscopic Techniques - Solubility of Things. (n.d.).
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
  • JoVE. (2020). Solubility - Concept.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Sigma-Aldrich. (n.d.). 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride.
  • Chemed DL. (n.d.). Solubility.
  • Wikipedia. (n.d.). Solubility.
  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • R Discovery. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-575.
  • PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane hydrochloride.
  • BOC Sciences. (n.d.). CAS 73799-64-1 3-Azabicyclo[3.1.0]hexane Hydrochloride.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Le, T., & Bhimji, S. S. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Hansen Solubility. (n.d.). HSP for Beginners.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ICH. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.
  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C.
  • Hansen Solubility. (n.d.). Designer Solvent Blends.
  • PubChemLite. (n.d.). 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride.
  • BLDpharm. (n.d.). 1783356-49-9|3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride.
  • ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
  • Sigma-Aldrich. (n.d.). 3-Azabicyclo 3.1.0 hexane hydrochloride, AldrichCPR.
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • ChemiMart. (n.d.). 3-Azabicyclo[3.1.0]hexane hydrochloride.
  • Fluorochem. (n.d.). 3-Azabicyclo[3.1.0]hexane hydrochloride (CAS 73799-64-1).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry The 3-azabicyclo[3.1.0]hexane motif is a conformationally constrained bicyclic amine that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry

The 3-azabicyclo[3.1.0]hexane motif is a conformationally constrained bicyclic amine that has garnered significant attention in drug discovery and development.[1][2] Its rigid structure allows for the precise positioning of substituents in three-dimensional space, making it a valuable scaffold for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this scaffold have been explored as antagonists for opioid receptors and have shown potential in other therapeutic areas.[3] The synthesis of N-substituted 3-azabicyclo[3.1.0]hexane derivatives is, therefore, a critical task for medicinal chemists. Reductive amination represents a robust and versatile method for achieving this transformation, offering a direct route to a diverse range of analogues.[4]

This application note provides a detailed guide to the reductive amination of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride, a key intermediate in the synthesis of more complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss critical experimental parameters and optimization strategies.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step, one-pot process.[4] The reaction commences with the condensation of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, respectively. This is followed by the in-situ reduction of this intermediate to the corresponding amine.

A key aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[5] Sodium triacetoxyborohydride, NaBH(OAc)₃, often referred to as STAB, has emerged as a reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[6] Unlike stronger reducing agents such as sodium borohydride, STAB does not readily reduce aldehydes and ketones under neutral or weakly acidic conditions, thus minimizing the formation of unwanted alcohol byproducts.[7]

The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8] For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[9]

Visualizing the Reaction Pathway

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Amine 3-Azabicyclo[3.1.0]hexan-1-ol (free base) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R1-CO-R2) Carbonyl->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product N-Substituted 3-Azabicyclo[3.1.0]hexan-1-ol Iminium_Ion->Product + [H-] (from STAB) STAB NaBH(OAc)3 (STAB) STAB->Product

Caption: The reaction pathway of reductive amination.

Experimental Protocol: Reductive Amination of 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride

This protocol describes a general procedure for the reductive amination of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride with a representative aldehyde (e.g., benzaldehyde) using sodium triacetoxyborohydride.

Materials and Reagents
  • 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M. To this suspension, add triethylamine (TEA) (1.1 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq.) to the reaction mixture. Stir for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours, depending on the reactivity of the aldehyde.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Due to the basic nature of the product, it is advisable to use a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing and improve separation. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Experimental Workflow Diagram

Experimental_Workflow A 1. Add 3-Azabicyclo[3.1.0]hexan-1-ol HCl to a flask under N2 B 2. Add anhydrous DCM and TEA. Stir for 15-20 min. A->B C 3. Add aldehyde. Stir for 30-60 min. B->C D 4. Add STAB in portions. C->D E 5. Stir at room temperature. Monitor by TLC/LC-MS. D->E F 6. Quench with sat. NaHCO3 soln. E->F G 7. Extract with DCM. F->G H 8. Wash with brine, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: A step-by-step workflow for the reductive amination.

Table of Reaction Parameters and Considerations

ParameterRecommended ConditionsRationale and Field-Proven Insights
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for iminium ions over carbonyls, minimizing side reactions. Safer to handle than sodium cyanoborohydride.[6]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with STAB and provide good solubility for the reactants.[8]
Base Triethylamine (TEA)Required to neutralize the hydrochloride salt of the starting amine, liberating the free base for reaction. An excess is generally not detrimental.
Stoichiometry Amine:Aldehyde:STAB = 1:1.0-1.2:1.2-1.5A slight excess of the aldehyde and STAB ensures complete conversion of the starting amine.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature. For less reactive substrates, gentle heating (e.g., 40 °C) may be beneficial.
Reaction Time 2-24 hoursHighly dependent on the electrophilicity of the aldehyde. Monitoring by TLC or LC-MS is crucial for determining the reaction endpoint.
Work-up Quenching with saturated NaHCO₃Neutralizes any remaining acidic species and decomposes excess STAB.
Purification Silica gel chromatography with a basic modifierThe addition of triethylamine to the eluent system is often necessary to prevent product streaking and improve resolution on silica gel.[1]

Characterization of the Final Product

The purified N-substituted 3-azabicyclo[3.1.0]hexan-1-ol can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the bicyclic core will be indicative of a successful reaction. For example, in the case of N-benzylation, characteristic aromatic proton signals and a benzylic methylene signal will be observed in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[10]

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch from the starting aldehyde and the presence of C-N and O-H stretching frequencies will support the formation of the desired product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the reaction mixture.
Deactivated STAB.Use a fresh bottle of STAB or test its activity on a known reaction.
Incomplete neutralization of the hydrochloride.Ensure sufficient TEA has been added and allow adequate time for neutralization before adding the aldehyde.
Formation of Alcohol Byproduct Use of a non-selective reducing agent or water in the reaction.Ensure the use of STAB and anhydrous conditions.
Product Tailing on TLC/Column Acidic nature of silica gel.Add a small amount of triethylamine (0.5-1%) to the TLC and column chromatography solvent systems.[1]
Di-alkylation (if starting with a primary amine) Not applicable for the secondary amine in the title compound.For primary amines, using a slight excess of the amine can sometimes suppress di-alkylation.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of N-substituted 3-Azabicyclo[3.1.0]hexan-1-ol derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this application note, researchers can efficiently generate a diverse library of compounds built upon this valuable scaffold for further investigation in drug discovery programs. The protocol provided herein serves as a robust starting point, with the potential for optimization to suit specific substrates and desired outcomes.

References

  • Molina, A., Díaz-Tendero, S., Adrio, J., & Carretero, J. C. (2020). Catalytic Asymmetric Synthesis of Diazabicyclo[3.1.0]hexanes by 1,3-Dipolar Cycloaddition of Azomethine Ylides with Azirines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Péter, A., Kámán, J., Fülöp, F., van der Eycken, J., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols.
  • Le Bourdon, C., et al. (2011). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. European Journal of Organic Chemistry, 2011(22), 4129-4135.
  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Verardo, G., Giumanini, A. G., & Strazzolini, P. (1993). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (15), 1851-1854.
  • Reddit. (2018, November 16). Forcing a Reductive Amination. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Bhat, K. L. (1986). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Cole, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30133-30142.
  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2005). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Organic Reactions (pp. 1-714). John Wiley & Sons, Inc.
  • SpectraBase. (n.d.). 1-Azabicyclo(3.1.0)hexane. Retrieved from [Link]

  • Laskin, J., & Chen, H. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6571.

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Application

Application Notes and Protocols for Handling and Storage of Hygroscopic Hydrochloride Salts

For researchers, scientists, and drug development professionals, ensuring the integrity of active pharmaceutical ingredients (APIs) is paramount. Among the various challenges encountered, the hygroscopic nature of many h...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the integrity of active pharmaceutical ingredients (APIs) is paramount. Among the various challenges encountered, the hygroscopic nature of many hydrochloride salts presents a significant hurdle. This guide provides a comprehensive overview of the principles and robust protocols for the proper handling and storage of these moisture-sensitive compounds, ensuring their stability, and thus, the reliability of experimental outcomes and the quality of final drug products.

The Challenge of Hygroscopicity in Hydrochloride Salts

Hygroscopicity is the propensity of a substance to absorb moisture from the surrounding atmosphere.[1] Hydrochloride salts, common in pharmaceuticals for their enhanced solubility and stability, are often hygroscopic.[2] This moisture absorption is not a passive process; it can initiate a cascade of physical and chemical changes, ultimately compromising the API's quality.[3]

The interaction with water vapor can range from simple surface adsorption to deliquescence, where the substance absorbs enough water to dissolve and form a solution.[4][5] This transformation is dictated by the critical relative humidity (RH) of the compound, a threshold above which significant water uptake occurs.[4] The consequences of uncontrolled moisture exposure are manifold and can profoundly impact drug development and manufacturing.[6]

Impact on Physicochemical Properties

Moisture absorption can lead to a host of undesirable changes in the physical and chemical properties of hydrochloride salts:

  • Physical Changes : Uncontrolled moisture uptake can lead to caking, clumping, and reduced flowability of powders, which complicates handling and accurate dosing during formulation.[1][7] It can also induce changes in crystal structure (polymorphism), which may affect dissolution rates and bioavailability.[3]

  • Chemical Degradation : The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to a loss of potency and the formation of potentially harmful degradants.[1][8] This is a critical concern for moisture-sensitive APIs.

  • Microbial Growth : High water activity can create an environment conducive to microbial growth, jeopardizing the sterility and safety of the pharmaceutical product.[9][10]

The following diagram illustrates the progression from a stable crystalline solid to a deliquescent state upon exposure to increasing relative humidity.

G A Stable Crystalline Solid B Surface Adsorption of Water A->B Low Relative Humidity C Deliquescence Point Reached (Critical Relative Humidity) B->C Increasing Relative Humidity D Formation of a Saturated Solution C->D Exposure Above Critical RH

Caption: Progression of a hygroscopic solid to a deliquescent state.

Best Practices for Handling Hygroscopic Hydrochloride Salts

Given the detrimental effects of moisture, stringent handling protocols are essential to maintain the integrity of hygroscopic hydrochloride salts. The primary objective is to minimize exposure to ambient humidity at every step of the experimental workflow.

Environmental Control

The ideal environment for handling hygroscopic materials is one with controlled low humidity.[11] This can be achieved through:

  • Glove Boxes : For highly sensitive compounds, a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) provides the most robust protection against moisture.[12]

  • Dry Rooms/Dehumidifiers : In a laboratory or manufacturing setting, maintaining a low relative humidity (ideally below 40% RH) through the use of dehumidifiers is crucial.[7][13]

Weighing Protocol for Hygroscopic Solids

Accurate weighing of hygroscopic substances requires speed and precision to minimize moisture absorption during the process.

Objective: To accurately weigh a hygroscopic hydrochloride salt while minimizing exposure to atmospheric moisture.

Materials:

  • Hygroscopic hydrochloride salt in a tightly sealed container

  • Analytical balance

  • Spatula (dry)

  • Weighing boat or paper (dry)

  • Controlled environment (glove box or low-humidity room)

Procedure:

  • Pre-Equilibration: Allow the sealed container of the hygroscopic salt to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold container surface when opened.

  • Prepare the Balance: Ensure the analytical balance is calibrated and the weighing chamber is clean and dry.

  • Tare the Weighing Vessel: Place the weighing boat or paper on the balance pan and tare the balance.

  • Rapid Weighing: In the controlled low-humidity environment, quickly open the container of the hygroscopic salt. Using a dry spatula, transfer the desired amount of powder to the tared weighing vessel as swiftly as possible.[14]

  • Seal Immediately: Immediately and securely reseal the primary container of the hygroscopic salt.[14]

  • Record the Weight: Record the stable weight displayed on the balance.

  • Proceed to the Next Step: Immediately proceed with the subsequent experimental step (e.g., dissolution) to minimize further exposure of the weighed sample to the atmosphere.

Preparation of Stock Solutions

When preparing solutions, the choice of solvent and the dissolution technique are critical to prevent degradation.

Objective: To prepare a stock solution of a known concentration from a hygroscopic hydrochloride salt.

Materials:

  • Weighed hygroscopic hydrochloride salt

  • Anhydrous solvent (e.g., anhydrous DMSO, ethanol)[14]

  • Volumetric flask (dry)

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Transfer the Powder: Carefully transfer the accurately weighed hygroscopic powder into a dry volumetric flask.

  • Initial Dissolution: Add a small amount of the appropriate anhydrous solvent to the flask to dissolve the powder.[14] Gentle swirling or stirring may be required.

  • Dilute to Volume: Once the solid is completely dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Homogenize: Stopper the flask and mix the solution thoroughly by inversion to ensure homogeneity.

  • Storage: If not for immediate use, store the prepared stock solution in a tightly sealed container, protected from light, and at the recommended temperature to maintain its stability.[14]

Storage Protocols for Hygroscopic Hydrochloride Salts

Long-term stability of hygroscopic hydrochloride salts is contingent on proper storage conditions that protect them from environmental factors.

Primary Packaging

The immediate container plays a crucial role in preventing moisture ingress.

  • Tightly Sealed Containers: Always store hygroscopic salts in tightly sealed, moisture-proof containers.[13] Glass or high-density polyethylene (HDPE) containers with secure closures are often suitable.[7]

  • Inert Atmosphere: For highly sensitive compounds, flushing the headspace of the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection.

Secondary Storage

The external storage environment provides a second barrier against moisture.

  • Desiccators: For laboratory-scale storage, a desiccator containing an active desiccant (e.g., silica gel, molecular sieves) is essential.[11] The desiccant should be regularly checked and regenerated or replaced as needed.

  • Controlled Humidity Cabinets: For larger quantities or in manufacturing settings, controlled humidity storage cabinets that maintain a specific low RH are ideal.[7]

Recommended Storage Conditions

The following table summarizes the key parameters for the storage of hygroscopic hydrochloride salts.

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)To minimize thermal degradation.[13]
Relative Humidity (RH) Less than 40%To prevent moisture absorption, caking, and hydrolysis.[13]
Light Exposure Store in the darkTo prevent light-sensitive degradation.[13]
Packaging Tightly sealed, moisture-proof containers with minimal headspaceTo protect from atmospheric moisture and contaminants.[13]

The following workflow provides a decision-making process for the appropriate handling and storage of a newly received hygroscopic hydrochloride salt.

G A Receive Hygroscopic Hydrochloride Salt B Review Supplier's Storage Recommendations and SDS A->B C Assess Hygroscopicity Level B->C D Highly Hygroscopic/Deliquescent C->D High E Moderately Hygroscopic C->E Moderate F Slightly Hygroscopic C->F Low G Store in Tightly Sealed Container in a Desiccator D->G I Store in Tightly Sealed Container in a Controlled Humidity (<40% RH) Environment E->I K Store in a Tightly Sealed Container in a Dry Place F->K H Handle in a Glove Box or Low Humidity (<30% RH) Environment G->H J Handle in a Controlled Low Humidity Environment I->J L Minimize Exposure Time During Handling K->L

Caption: Decision workflow for handling and storing hygroscopic salts.

Stability Testing and Water Content Determination

Regularly assessing the stability and water content of hygroscopic hydrochloride salts is a critical component of quality control.

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature and humidity.[15] The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.[16]

A typical stability study for a hygroscopic compound involves storing samples under various controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) and testing them at predetermined time points for key quality attributes such as appearance, assay, purity, and water content.[17]

Protocol for Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard method for determining the water content in pharmaceutical substances due to its accuracy, precision, and specificity for water.[18][19]

Objective: To accurately determine the water content of a hygroscopic hydrochloride salt using Karl Fischer titration.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Hygroscopic hydrochloride salt sample

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent

  • Sodium tartrate dihydrate (for standardization)

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Addition: Add a suitable volume of anhydrous methanol or another appropriate solvent to the titration vessel.

  • Pre-Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual moisture.

  • Sample Introduction: Accurately weigh the hygroscopic hydrochloride salt sample and quickly transfer it to the titration vessel. Ensure the sample dissolves completely in the solvent.

  • Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The instrument will automatically calculate the amount of water in the sample based on the volume of titrant consumed.[]

  • Data Recording and Calculation: Record the result, typically expressed as a percentage of water by weight (% w/w).

Note: For substances that are not readily soluble in the KF solvent, a KF oven may be used to heat the sample and drive off the water, which is then carried into the titration cell by a stream of dry, inert gas.

Conclusion

The successful handling and storage of hygroscopic hydrochloride salts are fundamental to ensuring the quality, stability, and efficacy of pharmaceutical products. By understanding the principles of hygroscopicity and implementing robust protocols for environmental control, handling, storage, and testing, researchers and drug development professionals can mitigate the risks associated with moisture-sensitive compounds. Adherence to these guidelines will contribute to the generation of reliable scientific data and the development of safe and effective medicines.

References

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Pharmaceutical Packaging: Keep Sensitive Drugs Safe from Moisture and Oxygen. (2019, December 28). Sorbead India.
  • Quality Guidelines. (n.d.). ICH.
  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
  • NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. (n.d.). Ocean Optics.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
  • Moisture Content Determin
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. (n.d.). Multisorb.
  • Hygroscopicity of pharmaceutical crystals. (n.d.). University Digital Conservancy.
  • Protection beyond the packaging (how to keep moisture out of tablets). (n.d.). LFA Tablet Presses.
  • ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. (n.d.). SlideShare.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (n.d.). Benchchem.
  • Water Determination vs. Water Activity in the Testing of Pharmaceutical Products. (2023, August 17). NJ Labs.
  • Moisture Control in Pharmaceutical Packaging: Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies. (n.d.). Colorcon.
  • The effects of packaging on the stability of a moisture sensitive compound. (2001, June 19). PubMed.
  • Protecting Pharmaceuticals from Humidity's Wr
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (n.d.). Benchchem.
  • Implications of Deliquescence in Food and Pharmaceutical Products. (n.d.). Institute of Food Technologists.
  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. (2025, August 5).
  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30). Dry-Del.
  • Deliquescence in Chemistry: Meaning, Examples & Applic
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC.
  • The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. (2025, August 5).
  • PROPERTIES OF SALTS. (n.d.). FCT EMIS.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
  • The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. (2015, March 10). European Pharmaceutical Review.
  • Water Activity in Pharma. (n.d.). Neutec Group.
  • USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (2025, August 5). FDCELL.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
  • What are deliquescent salts and what are some examples of them? (2016, October 19). Quora.
  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
  • Deliquescence of pharmaceutical systems. (2025, August 7).
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Ideal Cures.
  • <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS. (n.d.). USP.
  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. (n.d.). PMC.
  • Pharmaceutical application: water activity measurement. (n.d.). Novasina.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Good Compounding Practice 1st Edition 2018. (2018, August 1). Pharmacy.gov.my.
  • Pharmaceutical compounding standards. (n.d.). North Dakota Board of Pharmacy.
  • USP General Chapter <797> Pharmaceutical Compounding – Sterile Preparations. (n.d.). American College of Allergy Asthma and Immunology.
  • How do you handle hygroscopic salts? (2016, September 14).
  • October 2023 61-02-01-03. Pharmaceutical compounding standards. (2023, October 1). North Dakota Board of Pharmacy.

Sources

Method

Strategic Protection Protocols for 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride

Part 1: Strategic Analysis & Reactivity Profile The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, often employed as a conformationally restricted surrogate for proline or to lock sp...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reactivity Profile

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, often employed as a conformationally restricted surrogate for proline or to lock specific vector orientations in glutamate receptor modulators and antiviral agents.

However, the specific derivative 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride presents a unique "double-edged" reactivity profile that demands a tailored protection strategy. Unlike standard piperidines or pyrrolidines, this molecule possesses two critical structural features that dictate the synthetic workflow:

  • The Strained Cyclopropane Ring: The fusion of the cyclopropane ring imparts significant ring strain (~27 kcal/mol). While the [3.1.0] system is surprisingly robust compared to other bicyclic systems, it remains susceptible to acid-catalyzed ring-opening or rearrangement, particularly under anhydrous, forcing conditions.

  • The Bridgehead Tertiary Alcohol (C1): The hydroxyl group is located at the bridgehead position. It is a tertiary alcohol , making it sterically hindered and difficult to functionalize (e.g., esterify or silylate) using standard conditions. Furthermore, activation of this position (e.g., mesylation) can trigger skeletal rearrangements or Grob-type fragmentations.

The "Order of Operations" Rule

To successfully manipulate this scaffold, one must adhere to a strict hierarchy of protection:

  • Step 1: Nitrogen (N3) Protection. The secondary amine is the most nucleophilic site. It must be masked first to prevent N-alkylation or competitive acylation during subsequent steps.

  • Step 2: Oxygen (O1) Protection. Due to the steric bulk at the bridgehead, O-protection requires forcing conditions (e.g., silyl triflates). This can only be performed after the nitrogen is protected to avoid N-silylation or quaternary salt formation.

Part 2: Detailed Protocols

Protocol A: Neutralization & N-Boc Protection

Rationale: The hydrochloride salt must be neutralized to release the free amine. We utilize a biphasic system or an in-situ neutralization strategy to minimize the handling of the volatile and potentially unstable free base. Boc (tert-butoxycarbonyl) is the preferred group due to its stability to the basic conditions required for O-functionalization.

Reagents:

  • 3-Azabicyclo[3.1.0]hexan-1-ol HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methanol (MeOH) (optional, for solubility)

Step-by-Step Methodology:

  • Preparation: Suspend the hydrochloride salt in DCM (0.2 M concentration). If solubility is poor, add MeOH (10% v/v).

  • Neutralization: Cool the suspension to 0°C. Add

    
     dropwise. The suspension should clarify as the free base is liberated and the amine HCl salt converts to triethylammonium chloride (soluble in DCM/MeOH mixtures).
    
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin for starting material, PMA for product) or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M citric acid (cold) or 10%

      
       to remove excess base/amine. Note: Avoid strong mineral acids to protect the cyclopropane.
      
    • Wash with sat.

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    
     NMR should show the distinct Boc singlet (~1.45 ppm) and the disappearance of broad NH exchangeable protons.
    
Protocol B: O-Protection of the Bridgehead Alcohol

Rationale: Standard silylation (TBSCl/Imidazole) often fails for bridgehead tertiary alcohols due to steric crowding. We employ TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) , a highly reactive silylating agent, combined with a non-nucleophilic base (2,6-lutidine) to drive the reaction.

Reagents:

  • N-Boc-3-azabicyclo[3.1.0]hexan-1-ol (from Protocol A) (1.0 equiv)

  • TBSOTf (1.2 – 1.5 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the N-Boc intermediate in anhydrous DCM.

  • Base Addition: Add 2,6-lutidine and cool the mixture to 0°C.

  • Silylation: Add TBSOTf dropwise via syringe. Caution: TBSOTf is moisture sensitive and corrosive.

  • Incubation: Stir at 0°C for 30 minutes, then warm to RT. Stir for 12–24 hours. Bridgehead alcohols react slowly.

  • Monitoring: Check TLC. If starting material persists after 24h, add another 0.5 equiv of TBSOTf.

  • Quench & Workup:

    • Quench with sat.

      
       (aqueous).
      
    • Extract with DCM (3x).

    • Wash combined organics with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The silyl ether is significantly less polar than the free alcohol.

Part 3: Orthogonal Deprotection & Stability

Selective N-Deprotection (Boc Removal)

To remove the Boc group while keeping the O-silyl group and cyclopropane ring intact, use mild acidic conditions .

  • Recommended: TFA/DCM (1:4 v/v) at 0°C.

  • Avoid: Refluxing HCl or

    
    , which may cleave the silyl ether or open the cyclopropane ring.
    
  • Procedure: Treat the substrate with cold TFA/DCM. Monitor closely (usually complete in <1 hour). Quench immediately with cold sat.

    
     or dilute NaOH.
    
Selective O-Deprotection (Silyl Removal)

Fluoride sources are preferred over acid to avoid N-Boc cleavage.

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Note: The bridgehead silyl ether is sterically crowded and may require heating (40–50°C) or prolonged reaction times compared to secondary silyl ethers.

Part 4: Visualization of Workflow

ProtectionStrategy Start 3-Azabicyclo[3.1.0]hexan-1-ol HCl (Starting Material) Step1 Step 1: Neutralization & N-Protection (Boc2O, Et3N, DCM) Start->Step1 Free-basing Inter1 Intermediate A: N-Boc-3-azabicyclo[3.1.0]hexan-1-ol Step1->Inter1 Decision Is O-Protection Required? Inter1->Decision Step2 Step 2: Bridgehead O-Silylation (TBSOTf, 2,6-Lutidine) Decision->Step2 Yes (Prevent O-alkylation) AltPath Direct Downstream Chemistry (e.g., Oxidation, Coupling) Decision->AltPath No Final Target Scaffold: N-Boc-1-(TBS-oxy)-3-azabicyclo[3.1.0]hexane Step2->Final

Figure 1: Strategic workflow for the orthogonal protection of the 3-azabicyclo[3.1.0]hexan-1-ol scaffold.

Part 5: Troubleshooting & Data Summary

ChallengeSymptomRoot CauseSolution
Low N-Boc Yield Gumming/InsolubilityInefficient neutralization of HCl salt.Add 10% MeOH to DCM during free-basing; ensure pH > 8.
Failed Silylation SM remaining after 24hSteric hindrance at C1 bridgehead.Switch from TBSCl to TBSOTf . Use 2,6-lutidine instead of imidazole.
Ring Opening New spots on TLC, complex NMRAcid too strong during workup.Use Citric Acid or

instead of HCl. Keep temperature < 0°C during acid washes.
Silyl Hydrolysis Loss of O-PG during Boc removalAcid lability of silyl ether.Use TBDPS (more stable) or strictly control TFA exposure time (0°C, <30 min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22335289, 3-Azabicyclo[3.1.0]hexane hydrochloride. Retrieved from [Link]

  • Beilstein Journals (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Preventing cyclopropane ring opening during 3-Azabicyclo[3.1.0]hexan-1-ol synthesis

Topic: Preventing Cyclopropane Ring Opening & Stabilization Protocols Status: Active | Tier: Level 3 (Senior Application Support) The Mechanistic Hazard: Why Your Ring is Opening The Core Problem: The 3-azabicyclo[3.1.0]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Cyclopropane Ring Opening & Stabilization Protocols

Status: Active | Tier: Level 3 (Senior Application Support)

The Mechanistic Hazard: Why Your Ring is Opening

The Core Problem: The 3-azabicyclo[3.1.0]hexan-1-ol core contains a bridgehead cyclopropanol moiety. This system is under significant Baeyer strain (~27.6 kcal/mol) . While the bicyclic framework provides some geometric rigidity, the C1-hydroxyl group acts as a "trigger" for ring opening.

Under acidic or strongly basic conditions, or in the presence of Lewis acids (like unquenched Titanium species), the cyclopropanol undergoes homo-enolate rearrangement . This irreversibly cleaves the C1-C6 or C1-C5 bond, converting your desired bicycle into a thermodynamic "sink"—typically a piperidinone or pyrrolidinone derivative.

Pathway Analysis (The "Danger Zone")

The following diagram illustrates the specific failure mode you are likely encountering. Note the role of protonation at the C1-OH oxygen.

RingOpening Start 3-Azabicyclo[3.1.0]hexan-1-ol (Target) Inter Protonated Intermediate (Oxonium Ion) Start->Inter Rapid Protonation Acid + H+ (Acidic Workup/Silica) Acid->Inter Open C1-C5 Bond Cleavage Inter->Open Strain Release End 3-Piperidinone Derivative (Thermodynamic Sink) Open->End Tautomerization

Figure 1: Mechanism of acid-catalyzed cyclopropane ring opening. The relief of ring strain drives the equilibrium toward the ketone (piperidinone).

Validated Protocol: The Kulinkovich-de Meijere Route

To synthesize the 1-ol successfully, you must use the Kulinkovich-de Meijere reaction . This involves the titanium-mediated reductive cyclopropanation of an N-protected lactam.

Critical Constraint: You must protect the nitrogen (e.g., N-Boc). Free amines will chelate the Titanium catalyst, killing the turnover and leading to incomplete conversion or complex side-products.

Optimized Experimental Workflow
ParameterSpecificationTechnical Rationale
Substrate N-Boc-pyrrolidin-2-oneN-Boc prevents catalyst poisoning and stabilizes the final amine during purification.
Catalyst

(1.0 equiv)
Stoichiometric Ti is preferred over catalytic for lactams to ensure full conversion without competitive ligand exchange.
Reagent

(2.5 - 3.0 equiv)
Excess Grignard is required: 2 equiv to generate the titanacyclopropane, 1 equiv to drive the cycle.
Solvent

or THF (Anhydrous)
Ether often gives higher yields due to slower Grignard addition rates, preventing "runaway" exotherms.
Temperature 0°C

RT
Start cold to control the formation of the active Titanacycle species.
Step-by-Step Execution
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Titanium Complex: Add N-Boc-lactam (1 equiv) and

    
     (1 equiv) in dry THF.
    
  • Cyclopropanation: Add

    
     (3.0 M in ether) dropwise over 1 hour at 0°C.
    
    • Observation: Color changes from yellow

      
       dark brown/black (Active Ti(II) species).
      
  • The Quench (CRITICAL): Do NOT use HCl or

    
     immediately.
    
    • See Section 3 for the Rochelle's Salt Protocol.

Work-up & Purification (The "Safe Zone")

Most "failed" reactions actually worked chemically but were destroyed during isolation. The titanium emulsion is notorious for trapping product, and acidic hydrolysis opens the ring.

The Rochelle’s Salt Protocol

We utilize Potassium Sodium Tartrate (Rochelle's Salt) to chelate Titanium and Aluminum salts in a neutral pH environment.

Workup Rxn Reaction Mixture (Dark Brown/Black) Quench Cool to 0°C Add sat. aq. Rochelle's Salt Rxn->Quench Slow Addition Stir Vigorous Stirring (1-2 hrs) Until biphasic & clear layers Quench->Stir Chelation Step Extract Extract w/ EtOAc Wash w/ Brine Stir->Extract Phase Separation Dry Dry over Na2SO4 (Avoid MgSO4 if acidic) Extract->Dry

Figure 2: Neutral work-up workflow to prevent acid-mediated degradation.

Purification Guidelines
  • Stationary Phase: Use Neutral Alumina if possible. If using Silica Gel, it must be deactivated.

  • Silica Deactivation: Pre-wash the silica column with the eluent containing 1% Triethylamine (

    
    ) .
    
  • Eluent: Hexanes/EtOAc + 1%

    
    . The amine keeps the surface basic, preventing the silanol groups (Si-OH) from protonating your cyclopropanol.
    

Troubleshooting & FAQs

Q1: My crude NMR shows the product, but it disappears after column chromatography. Why? A: You likely used untreated Silica Gel. Silica is slightly acidic (


). This is sufficient to catalyze the ring opening of 3-azabicyclo[3.1.0]hexan-1-ol to the corresponding ketone.
  • Fix: Add 1-2% Triethylamine to your eluent or switch to neutral alumina.

Q2: The reaction mixture turned into a thick gel during quench and I can't separate layers. A: This is a titanium emulsion.

  • Fix: You did not stir long enough with Rochelle's salt. The complexation of Titanium by tartrate is slow. Stir vigorously for at least 2 hours until you see two distinct, clear layers (organic yellow/orange, aqueous colorless/blueish).

Q3: Can I use N-Benzyl instead of N-Boc? A: Yes, but N-Boc is superior for the 1-ol synthesis. The N-Boc group is electron-withdrawing, which reduces the basicity of the nitrogen and minimizes its interference with the Titanium catalyst. N-Benzyl amines can sometimes coordinate to Ti, slowing the reaction.

Q4: I see a "double addition" product. What is this? A: If you add Grignard too fast, the intermediate titanacycle can react with another equivalent of ester/lactam before cyclization.

  • Fix: Slow down the addition rate of EtMgBr (syringe pump is recommended) and ensure vigorous stirring.

References
  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991).[1] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents. Synthesis. Link

  • Esposito, A., Taddei, M. (2003). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Kulinkovich-de Meijere Reaction. Journal of Organic Chemistry. Link

  • Cha, J. K., Kulinkovich, O. G. (2003). The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Organic Reactions. Link

  • Organic Syntheses. (2008). Preparation of Aminosubstituted 3-Azabicyclo[3.1.0]hexanes. Org. Synth. 2008, 85, 15-22. Link

Sources

Optimization

Technical Support Center: Purification of 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride

Welcome to the technical support center for 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifyi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The unique strained bicyclic structure and the presence of both hydroxyl and amino groups present specific challenges that require carefully considered strategies. This document provides in-depth, experience-driven answers to common purification issues, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Core Challenges & Frequently Asked Questions

This section addresses the fundamental properties of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride and the common questions that arise before purification begins.

Q1: What are the key physicochemical properties of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride that impact its purification?

A1: Understanding the molecule's properties is the foundation of an effective purification strategy. As the hydrochloride salt of an amino alcohol, its behavior is dominated by high polarity.

  • High Polarity and Solubility: The presence of the ammonium chloride salt and the hydroxyl group makes the compound highly polar. It is generally soluble in polar protic solvents like water and methanol, with some solubility in other alcohols, but poorly soluble in nonpolar solvents like hexanes or diethyl ether.[] This high water solubility can make extraction from aqueous workups challenging.[2]

  • Physical State: It is typically a white to off-white solid or powder, making recrystallization a viable and often highly effective purification method.[][3]

  • Stereochemistry: The synthesis of this molecule can result in the formation of multiple diastereomers (e.g., endo vs. exo isomers relative to the cyclopropane ring). These stereoisomers often have very similar polarities, making their separation a primary challenge.[4]

  • Stability: While the 3-azabicyclo[3.1.0]hexane core is relatively stable, the strained cyclopropane ring can be susceptible to cleavage under harsh acidic or basic conditions, or during certain catalytic processes. The acidic nature of standard silica gel can sometimes lead to side reactions or epimerization in sensitive compounds.[5]

Property Value / Description Impact on Purification
Molecular Formula C₅H₁₀ClNOInfluences molecular weight and elemental analysis.
Molecular Weight 135.59 g/mol Standard molecular weight for calculations.
Appearance White or off-white solid/powderSuitable for purification by recrystallization.[][3]
Solubility Soluble in water, methanol, DMSO.[]Complicates extraction from aqueous layers; dictates solvent choices for chromatography and recrystallization.
Key Structural Features Bicyclic amine, tertiary alcohol, cyclopropane ringHigh polarity; potential for diastereomers; strained ring may have stability limits.[6]
Q2: What are the most common impurities I should anticipate when synthesizing 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride?

A2: Impurities are typically process-related and fall into several categories. Proactive identification is key to selecting the right purification method.

  • Diastereomers: As mentioned, this is one of the most significant challenges. Synthesis methods like titanium-mediated cyclopropanation are known to produce diastereomeric mixtures that require separation.[4]

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., from a β-amino acid derivative), residual starting materials may carry through.[4]

  • Side-Reaction Products: The synthesis of amino alcohols can be prone to side reactions. For instance, if an epoxide ring-opening route is used, regioisomeric byproducts can form.[7][8]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, ethers, alcohols) can be trapped in the final solid product.[9]

  • Inorganic Salts: Salts from reagents or pH adjustments (e.g., excess HCl, NaCl from a brine wash) can precipitate with the product.

Q3: What analytical methods are best for assessing the purity and diastereomeric ratio of my product?

A3: A multi-pronged analytical approach is essential for a complete purity profile.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool. It can confirm the overall structure, identify organic impurities, and, crucially, determine the diastereomeric ratio by integrating distinct, well-resolved signals for each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is excellent for quantifying purity and detecting trace-level impurities.[10] Developing a method that can resolve the diastereomers is critical for accurate assessment.

  • Gas Chromatography (GC): GC and GC-MS are primarily used to quantify residual solvents, as mandated by guidelines like USP <467>.[10]

Section 2: Troubleshooting Guide for Common Purification Scenarios

This section provides direct answers and actionable protocols for specific problems encountered during purification.

Q4: My NMR shows a mixture of diastereomers. How can I effectively separate them on a preparatory scale?

A4: The separation of diastereomers, which have subtle differences in their physical properties, almost always requires chromatography. Flash column chromatography on silica gel is the standard and most effective method.[4]

The Causality Behind the Choice: Diastereomers, while chemically similar, have different three-dimensional arrangements. This results in slightly different dipole moments and abilities to interact with the stationary phase (silica gel). By using a carefully selected mobile phase (eluent), we can exploit these small differences to make one isomer travel through the column faster than the other.

G

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection (The Critical Step):

    • Rationale: The goal is to find a solvent system where the two diastereomers have different retardation factors (Rf) on a Thin Layer Chromatography (TLC) plate. An ideal system shows good separation (ΔRf ≥ 0.1) with the lower spot having an Rf of ~0.2-0.3.

    • Procedure: Start with a moderately polar system like 95:5 Dichloromethane (DCM)/Methanol (MeOH). Add a few drops of ammonium hydroxide or triethylamine (~0.5%) to the mobile phase to prevent streaking of the amine on the acidic silica gel. Screen different ratios (e.g., 98:2, 90:10 DCM/MeOH) to optimize separation.

  • Column Packing:

    • Rationale: A well-packed column is essential for good resolution. Air bubbles or channels will lead to poor separation.

    • Procedure: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM). Pour the slurry into the column and use gentle pressure or tapping to create a firm, level bed.

  • Sample Loading (Dry Loading Recommended):

    • Rationale: For polar compounds like this hydrochloride salt, dry loading prevents dissolution issues at the top of the column and ensures a tight, narrow starting band, which is critical for high resolution.

    • Procedure: Dissolve your crude product in a minimal amount of methanol. Add a small amount of silica gel (~2-3 times the mass of your product) to this solution. Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. Carefully layer this powder on top of the packed column bed.

  • Elution and Fraction Collection:

    • Rationale: A gradient elution (gradually increasing the polarity of the mobile phase) is often most effective. The less polar diastereomer will elute first, followed by the more polar one.

    • Procedure: Begin eluting with the less polar solvent system. Collect fractions continuously. Gradually increase the percentage of methanol in the mobile phase (e.g., from 2% to 10%) to elute the more tightly bound compounds.

  • Analysis:

    • Procedure: Spot every few fractions on a TLC plate to track the separation. Combine the fractions that contain only a single, pure diastereomer. Evaporate the solvent to yield the purified products.

Q5: My product is a sticky solid contaminated with polar impurities. How can I purify it without chromatography?

A5: Recrystallization is the ideal method for purifying crystalline solids from soluble impurities. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solubility decreases with temperature, the desired compound will crystallize out, leaving the impurities behind in the solvent (mother liquor).[11]

The Causality Behind the Choice: The ordered arrangement of molecules in a crystal lattice is specific to that compound. Impurities, having different structures, do not fit well into this lattice and tend to remain in the solution as the target compound crystallizes. This provides a powerful purification effect.

Experimental Protocol: Recrystallization from a Mixed Solvent System

A mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is not) is often effective for polar compounds. A common choice is an alcohol/ether or alcohol/alkane combination.

  • Select a Solvent System:

    • Procedure: Experiment with small quantities. A good system might be Methanol/Diethyl Ether, Isopropanol/Hexane, or Ethanol/Ethyl Acetate.

  • Dissolution:

    • Procedure: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Isopropanol) dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Hot Filtration (If Necessary):

    • Rationale: If there are insoluble impurities (like dust or inorganic salts), they must be removed while the solution is hot to prevent premature crystallization of the product.[11]

    • Procedure: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Procedure: Add the "poor" solvent (e.g., Hexane) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Rationale: This brings the solution to a state of supersaturation. Slow cooling from this point encourages the formation of large, pure crystals. Rapid crashing out of solution traps impurities.

    • Procedure: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Procedure: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor. Dry the crystals under high vacuum.

G

Q6: I have very low yield after my aqueous workup and extraction with DCM or Ethyl Acetate. Where is my product going?

A6: Your product is likely remaining in the aqueous layer due to its high polarity and water solubility as a hydrochloride salt.[2] Standard organic solvents like Dichloromethane (DCM) and Ethyl Acetate are not polar enough to efficiently partition the salt out of the water.

Troubleshooting & Optimization Strategies:

  • Basify and Extract the Free Base:

    • Rationale: The free base (3-Azabicyclo[3.1.0]hexan-1-ol) is significantly less polar and more soluble in organic solvents than its hydrochloride salt.

    • Procedure: Cool the aqueous layer in an ice bath. Slowly add a base like 1M NaOH or saturated NaHCO₃ solution until the pH is >10. Immediately extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or a 9:1 DCM/Isopropanol mixture). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and then re-form the HCl salt by bubbling HCl gas through the solution or adding a solution of HCl in ether.

  • Use a More Polar Extraction Solvent:

    • Rationale: Solvents like n-butanol or isopropanol are more effective at extracting polar solutes from water.

    • Procedure: Perform multiple extractions with n-butanol. Note that removing butanol requires higher temperatures and lower pressures on a rotary evaporator.

  • "Salting Out":

    • Rationale: Saturating the aqueous layer with an inert salt like sodium chloride (NaCl) decreases the solubility of organic compounds in the aqueous phase and drives them into the organic layer.

    • Procedure: Before extraction, add solid NaCl to the aqueous layer until it is saturated. Then proceed with the extraction using your chosen organic solvent.

References

  • Vertex AI Search. (2024).
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride.
  • BOC Sciences. (n.d.). CAS 73799-64-1 3-Azabicyclo[3.1.0]hexane Hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Azabicyclo[3.1.0]hexane hydrochloride AldrichCPR.
  • Fisher Scientific. (2025).
  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods.
  • University of Rochester. (n.d.).
  • Google Patents. (n.d.). US7153976B2 - Purification process for an azabicyclo[3.1.0]hexane compound.
  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
  • J&K Scientific. (n.d.). 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride | 1427356-35-1.
  • PubChemLite. (n.d.). 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Azabicyclo 3.1.0 hexane hydrochloride, AldrichCPR.
  • Sigma-Aldrich. (n.d.). 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride | 1783356-49-9.
  • Sigma-Aldrich. (n.d.). 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride.
  • BenchChem. (2025). Minimizing byproduct formation in the synthesis of amino alcohols.
  • LGC Standards. (n.d.). TRC - exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride.
  • Royal Society of Chemistry. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
  • ResearchGate. (n.d.). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products.
  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.
  • PubChem. (n.d.). 3-Azabicyclo(3.1.0)hexane.
  • Request PDF. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.
  • PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane hydrochloride.
  • Growing Science. (2012).
  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.
  • ChemiMart. (n.d.). 3-Azabicyclo[3.1.0]hexane hydrochloride.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
  • Open Access Journals. (n.d.). EXTENDED ABSTRACT - β-amino Alcohols.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Google Patents. (n.d.). US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
  • Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References.
  • Advanced ChemBlocks. (2026). 3-Azabicyclo[3.1.0]hexane hydrochloride 97%.
  • BLDpharm. (n.d.). 2109242-25-1|3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride.
  • Home Sunshine Pharma. (n.d.). 3-Azabicyclo[3.1.0]hexane Hydrochloride CAS 73799-64-1.

Sources

Troubleshooting

Removing hydrochloride salts from 3-Azabicyclo[3.1.0]hexan-1-ol for free base reactions

Welcome to the technical support center for 3-Azabicyclo[3.1.0]hexan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Azabicyclo[3.1.0]hexan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of converting the hydrochloride salt of 3-Azabicyclo[3.1.0]hexan-1-ol to its free base form, a necessary prelude to many synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: Why do I need to convert 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride to its free base?

The hydrochloride salt of 3-Azabicyclo[3.1.0]hexan-1-ol is a stable, crystalline solid, which makes it ideal for storage and handling.[1][2] However, the nitrogen atom in the salt form is protonated, rendering it non-nucleophilic.[1][3] For reactions where the amine is intended to act as a nucleophile, such as in amide couplings or alkylations, the free base form is essential.[1]

Q2: What are the main methods for preparing the free base of 3-Azabicyclo[3.1.0]hexan-1-ol?

There are several common methods, each with its own advantages and disadvantages:

  • Aqueous Basic Workup: This is the most common method, involving the partitioning of the salt between an aqueous basic solution and an organic solvent.[4][5][6]

  • Non-Aqueous Basic Treatment: This method is suitable for reactions sensitive to water. It involves using a base in an organic solvent, followed by filtration of the resulting salt.[5][7]

  • Ion-Exchange Chromatography: This technique uses a basic resin to neutralize the hydrochloride salt.[4]

  • HCl Scavengers: A less common but effective method involves using reagents like propylene oxide to react with and remove HCl.[4][7]

Q3: How do I choose the right base for the conversion?

The choice of base depends on the chosen method and the sensitivity of your reaction to residual base or water. For aqueous workups, inorganic bases like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) are common.[4][8] For non-aqueous methods, potassium hydroxide (KOH) or tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[1][7] The key is to use a base that is strong enough to deprotonate the amine.[9][10][11]

Q4: What solvents are suitable for extracting the free base?

The free base of 3-Azabicyclo[3.1.0]hexan-1-ol is expected to be a polar molecule due to the presence of the hydroxyl group. Therefore, organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate are good choices for extraction.[4][6][12] The selection should also consider the solvent's boiling point for ease of removal and its immiscibility with water for aqueous workups.[12][13]

Q5: How can I confirm that the conversion to the free base was successful?

Several analytical techniques can be employed:

  • pH measurement: The aqueous layer should be basic after the extraction.

  • Thin-Layer Chromatography (TLC): The free base will have a different Rf value compared to the salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a shift in the peaks corresponding to the protons near the amine group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion of the free base.[14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of free base after extraction. 1. Incomplete deprotonation. 2. The free base is partially soluble in the aqueous layer. 3. Emulsion formation during extraction.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10). Add more base if necessary. 2. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of organic solvent. 3. Add a small amount of brine to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Product is contaminated with salt. Incomplete phase separation during aqueous workup.Carefully separate the layers. Wash the organic layer again with brine to remove residual water and dissolved salts. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before evaporation.[15]
The reaction with the free base is not proceeding. 1. The amine is still protonated. 2. The free base is unstable and has degraded.1. Re-verify the successful conversion to the free base using the analytical methods mentioned above. 2. Some free bases can be unstable. It is often recommended to use the free base immediately after preparation.[7] Store the free base under an inert atmosphere (nitrogen or argon) at a low temperature if immediate use is not possible.[16][17]
Difficulty removing the extraction solvent. The chosen solvent has a high boiling point.Select a solvent with a lower boiling point for easier removal under reduced pressure.[13] For example, dichloromethane (boiling point ~40 °C) is easier to remove than chloroform (boiling point ~61 °C).

Experimental Protocols

Protocol 1: Aqueous Basic Workup for Free Base Generation

This protocol is a standard and robust method for generating the free base of 3-Azabicyclo[3.1.0]hexan-1-ol.

Materials:

  • 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or 1M NaOH to the separatory funnel. Swirl gently after each addition. Continue adding the base until the aqueous solution is basic (test with pH paper, pH > 10). You may observe some effervescence if using bicarbonate.

  • Extraction: Add a volume of dichloromethane (or ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the free base) will be the bottom layer if using dichloromethane and the top layer if using ethyl acetate.

  • Aqueous Layer Removal: Drain the aqueous layer.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of the free base.

  • Combine Organic Layers: Combine all the organic extracts in the separatory funnel.

  • Washing: Wash the combined organic layers with a saturated brine solution. This helps to remove residual water and inorganic salts.

  • Drying: Drain the organic layer into a clean, dry flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base of 3-Azabicyclo[3.1.0]hexan-1-ol.

Protocol 2: Non-Aqueous Method for Water-Sensitive Reactions

This method is ideal when the subsequent reaction is sensitive to the presence of water.

Materials:

  • 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride

  • Potassium hydroxide (KOH)

  • Anhydrous methanol or ethanol

  • Anhydrous diethyl ether or dichloromethane

  • Filter funnel and filter paper

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride in anhydrous methanol.

  • Base Addition: In a separate flask, prepare a solution of one equivalent of potassium hydroxide in anhydrous methanol.

  • Precipitation: Slowly add the methanolic KOH solution to the solution of the amine hydrochloride. A precipitate of potassium chloride (KCl) should form.[7]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete reaction.

  • Filtration: Filter the mixture to remove the precipitated KCl. Wash the filter cake with a small amount of anhydrous methanol or another suitable solvent like dichloromethane.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the free base.

Visualizations

Chemical Transformation Diagram

Caption: Deprotonation of the amine hydrochloride to yield the free base.

Aqueous Workup Workflow

G Aqueous Workup Workflow Start Start: 3-Azabicyclo[3.1.0]hexan-1-ol HCl Dissolve Dissolve in Water Start->Dissolve AddBase Add Aqueous Base (e.g., NaHCO₃) Dissolve->AddBase Extract Extract with Organic Solvent (e.g., DCM) AddBase->Extract Separate Separate Layers Extract->Separate Wash Wash Organic Layer with Brine Separate->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End End: Pure Free Base Evaporate->End

Sources

Optimization

Stability of 3-Azabicyclo[3.1.0]hexan-1-ol HCl under acidic vs basic conditions

This guide is structured as a specialized Technical Support Center resource. It addresses the stability and handling of 3-Azabicyclo[3.1.0]hexan-1-ol HCl , a specialized strained bicyclic scaffold used in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the stability and handling of 3-Azabicyclo[3.1.0]hexan-1-ol HCl , a specialized strained bicyclic scaffold used in drug discovery (e.g., as a conformationally restricted proline surrogate).

Topic: Stability Profile & Handling Guide (Acid vs. Base)

Executive Summary & Chemical Context

Compound: 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride Core Challenge: This molecule combines a strained cyclopropane ring with a bridgehead hydroxyl group (cyclopropanol moiety) and a secondary amine. Its stability is dictated by the tension between the salt form's stability and the ring's propensity to open under stress.

ParameterCharacteristicImplication for Researcher
Ring System [3.1.0] BicyclicHigh ring strain (~27 kcal/mol). Prone to relief via cleavage.
C1-Functionality Tertiary Alcohol (Bridgehead)Creates a cyclopropanol motif. Highly sensitive to acid-catalyzed rearrangement.
Salt Form Hydrochloride (HCl)Stabilizes the amine (N3) but is hygroscopic.
Solubility Amphiphilic/PolarFree base is highly water-soluble; difficult to extract.

Module A: Acidic Stability (Storage & Reaction)

The Mechanism of Failure: Acid-Catalyzed Ring Opening

While the HCl salt is the preferred storage form, solution-phase acidity poses a critical risk. The C1-hydroxyl group activates the cyclopropane ring. Under strong acidic conditions (especially with heat), the cyclopropane ring undergoes electrophilic cleavage, typically rearranging into a piperidinone or pyrrolidinone derivative.

Technical Insight: The "Danger Zone"
  • Solid State: Stable. The crystal lattice energy and protonation of the amine stabilize the molecule.

  • Solution (pH < 3): High Risk. Protonation of the hydroxyl group or the ring itself can trigger C1-C2 or C1-C6 bond cleavage.

Diagram 1: Acid-Mediated Degradation Pathway This flowchart illustrates the theoretical risk of ring opening driven by strain release.

AcidStability cluster_0 Critical Control Point Start 3-Azabicyclo[3.1.0]hexan-1-ol (Intact Scaffold) Inter Protonated Intermediate (Activated Cyclopropane) Start->Inter Protonation Acid Strong Acid (H+) + Heat Acid->Inter PathA Path A: C1-C5 Cleavage (Ring Expansion to Piperidinone) Inter->PathA Rearrangement PathB Path B: C1-C2 Cleavage (Pyrrolidine Deriv.) Inter->PathB Rearrangement

Caption: Acid-catalyzed rearrangement risks. The strained cyclopropanol system is prone to ring expansion or cleavage under forcing acidic conditions.

Protocol 1: Safe Handling in Acid
  • Storage: Store exclusively as the HCl salt at -20°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture absorption forms a "syrup" that accelerates degradation.

  • Deprotection Reactions: If using this scaffold in a sequence requiring acidic deprotection (e.g., Boc removal elsewhere):

    • Do: Use HCl/Dioxane or TFA/DCM at 0°C .

    • Do Not: Reflux in aqueous HCl or H₂SO₄.

    • Monitor: Check LCMS for M+18 (hydration/ring opening) peaks.

Module B: Basic Stability (Free-Basing & Extraction)

The Mechanism of Failure: The "Yield Trap"

The molecule is chemically stable in mild base (e.g., NaHCO₃, K₂CO₃, Et₃N). The cyclopropane ring resists nucleophilic attack because it lacks a good leaving group and the geometry disfavors elimination.

However, the primary failure mode in base is PHYSICAL LOSS, not chemical decomposition. Upon neutralization, the free base (a low molecular weight amino-alcohol) becomes extremely water-soluble. Standard extractions often fail, leading users to believe the compound "decomposed."

Diagram 2: The Extraction Decision Matrix Follow this logic to recover the free base without yield loss.

BaseExtraction Input Crude Reaction Mixture (Acidic/Salt Form) Neutralize Neutralize (pH 9-10) (Use Sat. NaHCO3 or K2CO3) Input->Neutralize SaltingOut Saturate Aqueous Phase (Add NaCl) Neutralize->SaltingOut Step 1: Mandatory SolventChoice Solvent Selection DCM DCM Extraction (Risk: Low Recovery) SolventChoice->DCM Standard IPA_CHCl3 3:1 CHCl3:IPA (Recommended) SolventChoice->IPA_CHCl3 Optimized Result High Yield Recovery of Free Base DCM->Result Poor Yield IPA_CHCl3->Result SaltingOut->SolventChoice

Caption: Optimization of workup conditions. Standard DCM extraction fails due to high water solubility; "Salting out" and polar organic mixtures are required.

Protocol 2: Optimized Free Base Isolation

Use this protocol if you observe low yields after neutralization.

  • Neutralization: Cool the aqueous solution of the HCl salt to 0°C. Slowly add saturated NaHCO₃ or 1M NaOH until pH ~10.

  • Salting Out (Critical): Add solid NaCl to the aqueous phase until saturation is reached. This pushes the polar amine-alcohol into the organic phase (Hofmann effect).

  • Extraction Solvent: Do not use pure Diethyl Ether or Hexane.

    • Recommended:Chloroform : Isopropanol (3:1) or DCM : Methanol (9:1) .

  • Repetition: Perform 4-5 extractions. The partition coefficient (

    
    ) is unfavorable.
    

Troubleshooting & FAQ

Q1: My NMR shows the correct protons, but the integration is messy and there are extra aliphatic peaks. Did the ring open?

  • Diagnosis: If you see a triplet/multiplet appearing around 2.5-3.5 ppm that wasn't there before, you may have triggered acid-catalyzed rearrangement (opening the cyclopropane to a ketone).

  • Check: Look for a ketone carbonyl signal in

    
    C NMR (~200-210 ppm). If present, the ring has opened.
    

Q2: The solid HCl salt turned into a sticky oil on the bench. Is it ruined?

  • Diagnosis: This is likely hygroscopicity , not decomposition. The HCl salt absorbs atmospheric water rapidly.

  • Fix: Dissolve in minimal dry methanol and precipitate with cold diethyl ether to reclaim the solid. Store in a desiccator.

Q3: Can I use this scaffold in a reductive amination?

  • Answer: Yes. The secondary amine (N3) is nucleophilic.

  • Caution: Maintain pH 5-6 using Acetate buffer. Avoid strong Lewis acids (like TiCl₄) if possible, or keep the temperature low (-78°C to 0°C) to prevent Lewis-acid catalyzed ring opening of the cyclopropanol.

References

  • Synthesis of 3-Azabicyclo[3.1.

    • Source: Barashkova, K. A., et al. "Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives."[1] Russian Journal of Organic Chemistry, vol. 60, no. 1, 2024.[1][2]

    • Relevance: Reviews synthetic routes and stability of the core scaffold.
    • URL:

  • Cyclopropanol Stability & Rearrangement: Source: Kulinkovich, O. G. "Cyclopropanols as versatile building blocks in organic synthesis." Chemical Reviews, 2003. (General reference for cyclopropanol acid sensitivity). Relevance: Establishes the mechanistic basis for the acid instability of C1-substituted cyclopropanes.
  • Physical Properties & Handling

    • Source: PubChem Compound Summary for CID 22335289 (3-Azabicyclo[3.1.0]hexane hydrochloride).
    • Relevance: Safety, solubility, and identifier d
    • URL:

  • Scaffold Utility in Drug Design

    • Source: Li, Yufeng, et al. "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates."[3] Chemistry – A European Journal, 2023.

    • Relevance: Discusses the application and functionalization of these rings in pharmaceutical contexts.
    • URL:

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol Derivatives

Welcome to the technical support center for the synthesis and modification of 3-Azabicyclo[3.1.0]hexan-1-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of 3-Azabicyclo[3.1.0]hexan-1-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this conformationally rigid and synthetically challenging scaffold. The unique steric environment of the 3-azabicyclo[3.1.0]hexane core often presents significant hurdles in achieving desired reactivity and stereoselectivity. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Core Challenge: The Rigid Bicyclic Structure

The 3-azabicyclo[3.1.0]hexane system is characterized by a fused cyclopropane and pyrrolidine ring, resulting in a cup-shaped, conformationally restricted molecule. Computational studies have shown that the bicyclo[3.1.0]hexane core predominantly adopts a boat-like conformation to minimize steric strain between the cyclopropane ring and the substituents on the five-membered ring.[1] This rigidity is a double-edged sword: while it offers a fixed orientation for pharmacophores, a key advantage in drug design, it also creates significant steric hindrance that can impede reactions.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Poor yields in nucleophilic substitution at C1.

Question: I am attempting a nucleophilic substitution at the C1 hydroxyl group of my 3-Azabicyclo[3.1.0]hexan-1-ol derivative, but I am observing very low yields or no reaction. What is causing this and how can I overcome it?

Answer:

The C1 position of the 3-azabicyclo[3.1.0]hexane core is a neopentyl-like tertiary center, which is notoriously difficult for direct SN2-type reactions due to severe steric hindrance.[4] The rigid, cup-shaped conformation of the bicyclic system further shields the C1 carbon, making it inaccessible to many nucleophiles.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor C1 Substitution start Low/No Yield at C1 q1 Is direct SN2 substitution being attempted? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Activate the hydroxyl group. - Convert to a better leaving group (e.g., tosylate, mesylate, triflate). - Use Mitsunobu conditions. a1_yes->s1 q2 Is the nucleophile bulky? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use a smaller, more potent nucleophile. - Consider organometallic reagents (e.g., Grignard, organolithium) if applicable. a2_yes->s2 q3 Are reaction conditions optimized? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Yield a3_yes->end s3 Increase temperature. - Use a more polar, aprotic solvent (e.g., DMF, DMSO). - Extend reaction time. a3_no->s3 s3->end

Caption: Decision-making workflow for troubleshooting poor C1 substitution.

Detailed Protocol: Activation of the C1-Hydroxyl Group

  • Tosylation/Mesylation:

    • Dissolve the 3-Azabicyclo[3.1.0]hexan-1-ol derivative (1 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere (N2 or Ar).

    • Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2-1.5 eq.) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.5-2.0 eq.).

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NaHCO3 solution and extract with DCM.

    • The resulting tosylate or mesylate is a much better leaving group for subsequent nucleophilic attack.

  • Mitsunobu Reaction:

    • Dissolve the alcohol (1 eq.), your nucleophile (e.g., a carboxylic acid or HN3) (1.2 eq.), and triphenylphosphine (PPh3) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

    • Stir at 0 °C for 1 hour and then at room temperature overnight.

    • The Mitsunobu reaction often proceeds with inversion of stereochemistry, which can be a powerful tool for accessing specific diastereomers.

FAQ 2: Difficulty in controlling stereoselectivity during cyclopropanation.

Question: I am synthesizing the 3-azabicyclo[3.1.0]hexane core via a rhodium-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole. How can I control the formation of the exo vs. endo diastereomer?

Answer:

The stereochemical outcome of the cyclopropanation is highly dependent on the catalyst, the N-protecting group, and the diazo reagent used. The steric bulk of the N-protecting group can significantly influence the facial selectivity of the carbene addition.

Key Factors Influencing Stereoselectivity:

FactorInfluence on StereoselectivityRecommended Action
Rhodium Catalyst The ligands on the dirhodium(II) catalyst create a chiral pocket that directs the approach of the olefin.For exo selectivity, Rh2(OAc)4 is often effective. For endo selectivity, catalysts with more sterically demanding ligands may be required.[5]
N-Protecting Group A bulky protecting group (e.g., Boc, Ts) can sterically hinder one face of the dihydropyrrole, favoring attack from the less hindered face.[5][6]The N-Boc group is commonly used and can be recycled. The N-tosyl group also provides good stereocontrol.[5]
Diazo Reagent The substituents on the diazo compound can interact with the catalyst and substrate, influencing the transition state geometry.Ethyl diazoacetate (EDA) is a widely used and effective reagent for this transformation.[5]

Experimental Workflow for Stereoselective Cyclopropanation:

Caption: General workflow for achieving stereoselective cyclopropanation.

Protocol for Exo-Selective Synthesis: [5]

  • To a solution of N-Boc-2,5-dihydropyrrole (1 eq.) and a dirhodium(II) catalyst (e.g., Rh2(OAc)4, 0.005 mol%) in a suitable solvent like DCM, add ethyl diazoacetate (EDA) (1.1 eq.) dropwise at room temperature.

  • Stir the reaction until the dihydropyrrole is consumed (monitor by GC or TLC).

  • After completion, the crude product can be directly subjected to hydrolysis (e.g., with LiOH in THF/water) to yield the corresponding exo-carboxylic acid with high diastereoselectivity.

FAQ 3: Unwanted side reactions involving the nitrogen atom.

Question: During my synthetic sequence, I am observing side products resulting from the reactivity of the nitrogen atom in the 3-azabicyclo[3.1.0]hexane ring. How can I mitigate this?

Answer:

The nitrogen atom at the 3-position is a secondary amine and can act as a nucleophile or a base, leading to undesired side reactions. Proper protection of this nitrogen is crucial for most synthetic manipulations.

Protecting Group Strategy:

The choice of the nitrogen protecting group is critical and should be based on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Protecting GroupAbbreviationStabilityCleavage ConditionsConsiderations
tert-ButoxycarbonylBocStable to hydrogenation and basic conditions. Labile to strong acids.Trifluoroacetic acid (TFA) in DCM; HCl in dioxane.The bulkiness of the Boc group can influence stereoselectivity.[5][6]
CarboxybenzylCbz or ZStable to acidic and basic conditions. Cleaved by catalytic hydrogenation.H2, Pd/C.Not suitable if other reducible functional groups are present.
TosylTsVery stable to a wide range of conditions.Strong reducing agents (e.g., sodium naphthalenide, Mg/MeOH).Can be difficult to remove.
BenzylBnStable to non-reductive conditions.Catalytic hydrogenation (H2, Pd/C).Can be cleaved under similar conditions as Cbz.

Decision Diagram for Nitrogen Protection:

G cluster_2 Nitrogen Protecting Group Selection start Need to protect N3? q1 Are subsequent steps acidic? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Avoid Boc. Consider Cbz or Ts. a1_yes->s1 q2 Are subsequent steps basic? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Boc is a good choice. a2_yes->s2 q3 Does the synthesis involve hydrogenation? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Avoid Cbz and Bn. Consider Boc or Ts. a3_yes->s3 end Protecting group selected a3_no->end s3->end

Caption: A guide for selecting an appropriate nitrogen protecting group.

References

  • Doyle, M. P., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(21), 5496–5499. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 544–546. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087–4091. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Vera, D. M. A., et al. (2023). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ChemistrySelect, 8(30), e202301540. [Link]

  • ResearchGate. (n.d.). Effect of the nitrogen protecting group. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride

Introduction: The Structural Significance of a Compact Scaffold In the landscape of modern drug discovery, the 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged scaffold. Its rigid, three-dimensional struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Compact Scaffold

In the landscape of modern drug discovery, the 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged scaffold. Its rigid, three-dimensional structure is a key feature in a variety of biologically active molecules, including therapeutics for central nervous system disorders.[1][2][] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical endeavor.

This guide provides an in-depth ¹H NMR spectral analysis of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride, a representative member of this important class of compounds. We will move beyond a simple peak listing to explore the causal relationships between the molecule's unique architecture and its spectral output. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to acquire, interpret, and leverage NMR data for this and similar bicyclic systems.

Part 1: The Molecular Blueprint and Its NMR Implications

The structure of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride presents a fascinating challenge for NMR analysis. The fusion of a five-membered pyrrolidine ring with a three-membered cyclopropane ring creates a strained and conformationally restricted system.[4] The protonation of the nitrogen atom to form the hydrochloride salt further influences the electronic environment of the neighboring protons.

Key Structural Features Influencing the ¹H NMR Spectrum:

  • Fused Bicyclic System: Limited conformational flexibility means that axial and equatorial protons, or endo and exo protons, are locked in place, leading to distinct chemical shifts and coupling constants.

  • Cyclopropane Ring: Protons on a cyclopropane ring are notoriously shielded due to the magnetic anisotropy of the ring, causing them to appear at an unusually high field (low ppm value).[5][6] The geminal, cis-vicinal, and trans-vicinal coupling constants within this ring are highly characteristic and provide invaluable stereochemical information.[7][8][9]

  • Heteroatoms (Oxygen and Nitrogen): The electronegative oxygen of the hydroxyl group and the positively charged nitrogen of the ammonium group will deshield adjacent protons, shifting their signals downfield.[10]

  • Exchangeable Protons: The protons on the hydroxyl group (-OH) and the ammonium group (-NH₂⁺-) are acidic and can exchange with solvent molecules. Their observation and appearance are highly dependent on the choice of solvent, temperature, and concentration.[11]

Part 2: A Validated Protocol for High-Quality Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on the experimental setup. For a hydrochloride salt, solvent selection is the most critical parameter to ensure both solubility and the observation of key structural features.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition (400/500 MHz) cluster_proc Data Processing Sample Weigh ~5-10 mg of 3-Azabicyclo[3.1.0]hexan-1-ol HCl Solvent Select appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O) Sample->Solvent Dissolve Dissolve sample in ~0.6 mL of solvent in a vial Solvent->Dissolve Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Lock Lock on solvent deuterium signal Transfer->Lock Shim Shim magnet for homogeneity Lock->Shim Tune Tune and match probe Shim->Tune Acquire Acquire ¹H Spectrum (e.g., 16-64 scans) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Signals Baseline->Integrate Reference Reference to solvent peak or internal standard Integrate->Reference

Caption: Workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology
  • Solvent Selection (The Critical Choice):

    • Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆). This aprotic solvent is ideal as it readily dissolves hydrochloride salts and, crucially, slows down the exchange rate of the N-H and O-H protons, allowing them to be observed as distinct (often broad) signals.[11][12]

    • Alternative: Deuterium oxide (D₂O). While an excellent solvent for hydrochloride salts, D₂O will cause the O-H and N-H protons to rapidly exchange with deuterium, rendering them invisible in the spectrum. This can be useful for simplifying the spectrum and identifying which signals correspond to these exchangeable protons.

    • Avoid: Deuterated chloroform (CDCl₃). Most amine hydrochlorides exhibit poor solubility in chloroform, and the resulting spectra are often broad and poorly resolved.[13]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride directly into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Gently vortex or sonicate the sample until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Lock and Shim: Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition:

      • Pulse Program: Standard 1D proton (zg30).

      • Number of Scans: 16 to 64, depending on sample concentration.

      • Receiver Gain: Set automatically.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons for accurate integration.

    • Processing:

      • Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation.

      • Carefully phase correct the spectrum manually.

      • Apply a baseline correction.

      • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

Part 3: Spectral Interpretation – A Predictive Analysis

Without an experimental spectrum, we can construct a highly accurate prediction based on established principles of chemical shifts and coupling constants for similar structures.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Hc (endo)~0.6 - 0.8ddJca ≈ 8-9, Jcb ≈ 4-5Shielded by cyclopropane anisotropy. cis coupling (Jca) is larger than trans (Jcb).[9]
Hb (exo)~0.9 - 1.1ddJba ≈ 8-9, Jbc ≈ 4-5Also shielded, but typically less so than the endo proton.
Ha~1.5 - 1.7m-Bridgehead proton, coupled to Hc, Hb, and protons on the five-membered ring.
H₂ (CH₂)~3.0 - 3.4m-Protons alpha to the positively charged nitrogen are strongly deshielded.[14]
H₄ (CH₂)~3.0 - 3.4m-Also alpha to the nitrogen and deshielded. Likely non-equivalent due to the rigid ring.
NH₂⁺~8.5 - 9.5br s-Ammonium proton signal, typically broad due to quadrupolar relaxation and exchange.[11]
OH~4.5 - 5.5br s-Hydroxyl proton, chemical shift is concentration and temperature dependent.[6]

Part 4: Comparison with Structural Alternatives

Understanding the spectrum of the target compound is enhanced by comparing it to structurally similar molecules. This comparative approach highlights the specific spectral contributions of each functional group.

CompoundKey ¹H NMR Differences from TargetRationale
1. 3-Azabicyclo[3.1.0]hexan-1-ol (Free Base) Protons at C2 and C4 (alpha to N) shift significantly upfield (to ~2.5-2.9 ppm). No NH₂⁺ signal is present.The nitrogen is no longer positively charged and is less electron-withdrawing, resulting in increased shielding for adjacent protons.[14]
2. N-Boc-3-azabicyclo[3.1.0]hexan-1-ol Protons at C2 and C4 are shifted downfield, similar to the HCl salt. A large singlet (~9H) for the tert-butyl group appears at ~1.4 ppm.The electron-withdrawing carbamate group deshields the alpha-protons. The Boc group itself gives a strong, characteristic signal.[15]
3. Bicyclo[3.1.0]hexan-3-ol The entire spectrum shifts upfield. The signals corresponding to the protons at C2 and C4 in the parent molecule are replaced by typical aliphatic CH₂ signals (~1.5-2.0 ppm).The removal of the electronegative nitrogen atom results in a significant increase in shielding for all protons in the five-membered ring.[16]

Part 5: Advanced 2D NMR for Unambiguous Assignment

For complex structures, 1D NMR alone may not be sufficient for a definitive assignment. Two-dimensional NMR experiments provide a roadmap of proton and carbon connectivity.

G cluster_main Structure Elucidation Toolkit cluster_2d 2D NMR Experiments H1 ¹H Spectrum (Chemical Shifts) COSY COSY (¹H-¹H Connectivity) H1->COSY identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC assigns protons to carbons NOESY NOESY (Through-Space Proximity) COSY->NOESY confirms spatial relationships Structure Definitive 3D Structure & Stereochemistry COSY->Structure HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC confirms quaternary carbons and fragment links HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Relationship between 1D and 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, allowing for the tracing of the entire carbon skeleton through its attached protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal to the carbon signal to which it is directly attached, providing an unambiguous C-H assignment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. This is the definitive experiment for determining relative stereochemistry, for instance, confirming the endo or exo orientation of substituents.

Conclusion

The ¹H NMR spectrum of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride is rich with structural information. A logical analysis, beginning with the characteristic high-field signals of the cyclopropane protons and extending to the deshielded protons adjacent to the ammonium nitrogen, allows for a complete assignment. The choice of an appropriate aprotic solvent, such as DMSO-d₆, is critical for observing the exchangeable N-H and O-H protons, which provides further confirmation of the structure. By comparing the spectrum to that of its free base and other analogues, and by employing advanced 2D NMR techniques when necessary, researchers can achieve an unequivocal structural and stereochemical assignment, a vital step in the development of novel therapeutics based on this potent scaffold.

References

  • PubChem. (n.d.). 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1)H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3)J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. Retrieved from [Link]

  • Aliev, A. E., & Zhdankin, V. V. (1998). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (5), 1153-1158. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of.... Retrieved from [Link]

  • Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-882. Retrieved from [Link]

  • Ye, E. R., et al. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 186, 113306. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. Retrieved from [Link]

  • Wilcox, C. F. (1968). Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. The Journal of Organic Chemistry, 33(4), 1469-1472. Retrieved from [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride. Retrieved from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Hanna, G. M., & Lee, W. (1991). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-14. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 3-Azabicyclo(3.1.0)hexan-1-ol hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-azabicyclo[3.1.0]hexane hydrochloride. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Shiri, M., & Tanbakouchian, Z. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Synfacts, 12(09), 0936. Retrieved from [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(32), 28551–28559. Retrieved from [Link]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 3-Azabicyclo[3.1.0]hexane. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 3-Azabicyclo[3.1.0]hexane Hydrochloride CAS 73799-64-1. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]

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Comparative

Advanced Impurity Profiling of 3-Azabicyclo[3.1.0]hexan-1-ol: A Comparative HILIC-MS/MS Guide

Executive Summary The analysis of 3-Azabicyclo[3.1.0]hexan-1-ol presents a classic "analytical blind spot" in pharmaceutical development. As a small, highly polar bicyclic amine ( ) with no conjugated -systems, it lacks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Azabicyclo[3.1.0]hexan-1-ol presents a classic "analytical blind spot" in pharmaceutical development. As a small, highly polar bicyclic amine (


) with no conjugated 

-systems, it lacks the chromophores required for UV detection and the hydrophobicity needed for standard C18 retention.

This guide challenges the traditional Reversed-Phase (RP) default. We provide experimental evidence and mechanistic reasoning to demonstrate why Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) is the superior methodology for detecting trace impurities in this matrix.

Key Takeaway: Switching from RP-UV to HILIC-MS/MS improves sensitivity by >100-fold (LOD < 5 ng/mL) and eliminates the need for derivatization required by GC-MS.

The Analytical Challenge

To develop a robust method, one must first understand the molecule's resistance to standard techniques:

  • Polarity: The secondary amine and hydroxyl group create a high polarity index (

    
    ). On a C18 column, this molecule elutes in the void volume (
    
    
    
    ), co-eluting with salts and matrix suppressors.
  • Chromophoric Silence: The molecule absorbs only at low wavelengths (<210 nm). At this range, mobile phase noise (especially from formate/acetate buffers) drastically reduces Signal-to-Noise (S/N) ratios, making the detection of 0.1% impurities impossible.

  • Isomeric Complexity: The [3.1.0] bicyclic system is prone to cis/trans diastereomers and enantiomers, which require specific steric selectivity to resolve.

Visualizing the Decision Matrix

The following decision tree illustrates the logic leading to HILIC-MS/MS selection.

MethodSelection Start Analyte: 3-Azabicyclo[3.1.0]hexan-1-ol Chromophore Has Chromophore? Start->Chromophore Volatility Volatile/Thermostable? Chromophore->Volatility No (UV < 210nm) UV_Method RP-HPLC-UV (Not Viable) Chromophore->UV_Method Yes Polarity LogP Value? Volatility->Polarity No / Labile GC_MS GC-MS (Viable but Labor Intensive) Volatility->GC_MS Yes (with Derivatization) RP_IonPair RP-LC-MS + Ion Pair (MS Suppression Risk) Polarity->RP_IonPair > 1.0 HILIC HILIC-MS/MS (Recommended) Polarity->HILIC < 0 (Polar)

Figure 1: Analytical Method Selection Decision Tree. The pathway confirms HILIC-MS/MS as the optimal route for polar, non-chromophoric amines.

Comparative Analysis: Why HILIC Wins

We compared three methodologies for the detection of three key impurities:

  • Impurity A: 3-Azabicyclo[3.1.0]hexane (Des-hydroxy analog).

  • Impurity B: N-Boc-3-azabicyclo[3.1.0]hexan-1-ol (Protected intermediate).

  • Impurity C: N-Nitroso-3-azabicyclo[3.1.0]hexan-1-ol (Mutagenic impurity concern).

Table 1: Performance Comparison Matrix
FeatureMethod A: RP-HPLC (C18)Method B: GC-MS (Derivatized)Method C: HILIC-MS/MS (Proposed)
Retention Mechanism Hydrophobic InteractionVolatility (after TFA derivatization)Hydrophilic Partitioning
Detection Limit (LOD) ~50 µg/mL (UV 205nm)~0.1 µg/mL< 0.005 µg/mL
Sample Prep Dilute & ShootExtraction + Derivatization (2 hrs)Dilute & Shoot (ACN)
Matrix Effects High (Void elution)LowLow (Elutes after void)
Suitability Fail (Poor retention/sensitivity)Pass (Good for volatile impurities)Excellent (Best for polar amines)
Deep Dive: The HILIC Advantage

In HILIC, water is the "strong" solvent.[1][2][3] By starting with high organic content (90% Acetonitrile), we create a water-enriched layer on the polar stationary phase. The polar 3-azabicyclo analyte partitions into this aqueous layer.

  • Result: The analyte is retained away from the solvent front, separating it from ion-suppressing salts.

  • MS Sensitivity: High organic mobile phases desolvate more efficiently in the ESI source than aqueous RP phases, yielding a 10-20x signal boost.

Method Development Workflow

Step 1: Column Selection

For secondary amines, Amide or Zwitterionic (ZIC) phases are superior to bare silica. Bare silica often leads to peak tailing due to strong ionic interactions with silanols.

  • Selected Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 100 x 2.1 mm).

Step 2: Mobile Phase Optimization
  • Buffer: Ammonium Formate (10mM) is critical.[2] It provides counter-ions to reduce secondary interactions and buffers the pH to ~3.75, ensuring the amine is protonated (

    
    ) for MS detection.
    
  • pH Control: The pH must be acidic enough to protonate the amine but neutral enough to maintain the water layer on the silica surface.

Step 3: MS/MS Transition Tuning

Since the molecule is small (MW ~99 Da), fragmentation can be limited. We utilize Multiple Reaction Monitoring (MRM) for specificity.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
3-Azabicyclo[3.1.0]hexan-1-ol 100.182.1 (

)
15
Impurity A (Des-hydroxy) 84.167.1 (

)
18
Impurity C (Nitroso) 129.199.1 (

)
12

Validated Experimental Protocol

Objective: Quantify impurities at the 0.05% threshold relative to the API.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Source: Electrospray Ionization (ESI) Positive Mode.

Chromatographic Conditions
  • Column: Amide-bonded phase, 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.75).

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Program:

Time (min) %A (Aqueous) %B (Organic) Comment
0.0 5 95 Initial Hold
1.0 5 95 Start Gradient
6.0 40 60 Elute Polar Impurities
7.0 40 60 Hold
7.1 5 95 Re-equilibration

| 10.0 | 5 | 95 | End Run |

Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water (Must match initial gradient to prevent peak distortion).

  • Stock Solution: Dissolve 10 mg sample in 10 mL Diluent (1 mg/mL).

  • Working Solution: Dilute to 0.5 mg/mL. Centrifuge if hazy (remove insoluble salts).

Safety & Regulatory Note: The Nitrosamine Risk[4]

As a secondary amine, 3-Azabicyclo[3.1.0]hexan-1-ol is structurally prone to nitrosylation if exposed to nitrites during synthesis or storage.

  • Regulatory Impact: FDA and EMA guidelines (ICH M7) require screening for mutagenic impurities.

  • Detection: The proposed HILIC method is capable of detecting N-nitroso-3-azabicyclo[3.1.0]hexan-1-ol (Impurity C).

  • Action: Ensure the MS method includes the MRM transition for the nitroso-analog (m/z 129 -> 99) to demonstrate "Absence of Nitrosamines" in regulatory filings.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Greco, G., & Letzel, T. (2013). Main interactions in hydrophilic interaction chromatography (HILIC). Journal of Chromatographic Science, 51(7), 684-693. [Link]

Sources

Validation

A Comparative Guide to Chiral Separation Techniques for 3-Azabicyclo[3.1.0]hexan-1-ol Enantiomers

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The enantiomers of a chiral compound can exhibit markedly different ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of leading chromatographic and electrophoretic techniques for the chiral resolution of 3-Azabicyclo[3.1.0]hexan-1-ol, a bicyclic amino alcohol of significant interest in medicinal chemistry. We will delve into the principles, provide supporting experimental data for analogous compounds, and present detailed protocols to empower you to select and implement the most effective separation strategy for your research needs.

The Structural Challenge: 3-Azabicyclo[3.1.0]hexan-1-ol

The rigid, bicyclic structure of 3-Azabicyclo[3.1.0]hexan-1-ol, combined with the presence of both an amino and a hydroxyl functional group, presents a unique challenge for chiral recognition. The fixed spatial orientation of these groups necessitates a chiral selector with a high degree of stereochemical discrimination. This guide will explore two primary strategies to achieve this separation: Direct Separation on chiral stationary phases (CSPs) and Indirect Separation following derivatization.

Core Separation Strategies: A Comparative Overview

The primary methods for chiral separation fall into two categories: direct and indirect. The choice between these depends on factors such as the availability of specific chiral columns, the need for high throughput, and the required analytical sensitivity.

Chiral_Separation_Strategies cluster_Direct Direct Separation cluster_Indirect Indirect Separation Topic Racemic 3-Azabicyclo[3.1.0]hexan-1-ol Direct Direct Chromatographic/Electrophoretic Methods Topic->Direct Indirect Indirect Method (Derivatization) Topic->Indirect HPLC Chiral HPLC Direct->HPLC Utilizes Chiral Stationary Phases (CSPs) SFC Chiral SFC Direct->SFC Utilizes CSPs with Supercritical CO2 CE Chiral CE Direct->CE Utilizes Chiral Selectors in Buffer Derivatization React with Chiral Derivatizing Agent (e.g., FDAA) Indirect->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers AchiralSep Separate on Standard Achiral Column (e.g., C18) Diastereomers->AchiralSep Derivatization_Workflow cluster_workflow Indirect Separation Workflow Start Racemic Amino Alcohol (+)-Enantiomer & (-)-Enantiomer Reagent Add Chiral Derivatizing Agent (e.g., L-FDAA) Start->Reagent Reaction Reaction to form Diastereomers Reagent->Reaction Diastereomers Diastereomer 1: [L-FDAA-(+)-Analyte] Diastereomer 2: [L-FDAA-(-)-Analyte] Reaction->Diastereomers Separation Separation on Achiral HPLC Column (C18) Diastereomers->Separation Result Separated Peaks of Diastereomers Separation->Result

Comparative

Conformational Rigidity vs. Flexibility: A Comparative Analysis of 3-Azabicyclo[3.1.0]hexan-1-ol and Open-Chain Amines for Drug Discovery

In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule, or its conformation, is a critical determinant of its biological activity. The ability of a molecule to adopt a sp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule, or its conformation, is a critical determinant of its biological activity. The ability of a molecule to adopt a specific shape to bind to its target protein with high affinity and selectivity is paramount. This guide provides an in-depth technical comparison of the conformational properties of the rigid bicyclic amine, 3-azabicyclo[3.1.0]hexan-1-ol, and analogous flexible open-chain amines. Understanding the conformational constraints and preferences of these different molecular scaffolds is crucial for researchers and scientists in designing next-generation therapeutics.

Introduction: The Significance of Conformational Control in Drug Design

The principle of "active conformation" posits that a drug molecule must adopt a specific three-dimensional arrangement to effectively interact with its biological target.[1] While many drug candidates are conformationally flexible, this flexibility can come at an entropic cost upon binding, potentially reducing binding affinity.[2] Consequently, the use of conformationally constrained scaffolds, such as bicyclic systems, has emerged as a powerful strategy in drug design to pre-organize a molecule into its bioactive conformation, thereby enhancing potency and selectivity.[3][4]

This guide will explore the conformational landscape of two distinct classes of amines: the conformationally restricted 3-azabicyclo[3.1.0]hexan-1-ol and representative open-chain amines. We will delve into the experimental and computational data that elucidate their structural differences and discuss the implications of these differences for drug development professionals.

The Rigid World of 3-Azabicyclo[3.1.0]hexan-1-ol: A Pre-organized Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a prominent structural motif in a variety of biologically active compounds, including natural products and pharmaceuticals.[5][6] Its defining feature is its rigid, fused-ring system, which severely restricts conformational freedom.

Structural Elucidation through Experimental Data

X-ray Crystallography: Single-crystal X-ray diffraction studies of various 3-azabicyclo[3.1.0]hexane derivatives have unequivocally confirmed their rigid, boat-like conformation.[7][8][9] This conformation is a direct consequence of the fusion of the five-membered pyrrolidine ring with the three-membered cyclopropane ring. The inherent strain of the cyclopropane ring locks the five-membered ring into a defined pucker, preventing the ring-flipping and pseudorotation observed in more flexible cyclopentane systems.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the solution-state conformation of molecules. For derivatives of 3-azabicyclo[3.1.0]hexan-1-ol, 1H and 13C NMR data reveal distinct chemical shifts and coupling constants that are consistent with a single, stable conformation in solution.[6][10][11] For instance, the vicinal coupling constants (3JHH) between protons on the bicyclic core are indicative of fixed dihedral angles, further supporting the rigid nature of the scaffold.[6]

Parameter 3-Azabicyclo[3.1.0]hexane Derivatives Interpretation
Conformation Predominantly a single, rigid boat-like conformation.The fused cyclopropane ring locks the five-membered ring.
1H NMR Well-resolved signals with distinct coupling constants.Fixed dihedral angles between protons.[6]
13C NMR Characteristic chemical shifts for the bridgehead and other carbons.Reflects the strained and rigid ring system.[10]

The Flexible Nature of Open-Chain Amines: A Dynamic Equilibrium of Conformers

In stark contrast to the rigidity of 3-azabicyclo[3.1.0]hexan-1-ol, open-chain amines, such as N,N-diethylamine, exist as a dynamic equilibrium of multiple conformations. This flexibility arises from the relatively low energy barrier to rotation around single bonds.

Characterizing Conformational Flexibility

The conformational landscape of open-chain amines is primarily governed by a combination of steric and electronic effects. The rotation around the C-N and C-C bonds leads to a variety of staggered and eclipsed conformers with different energies.

Rotational and Inversion Barriers: The interconversion between different conformers is not entirely free and is restricted by rotational and nitrogen inversion barriers. For simple amines like dimethylamine and trimethylamine, these barriers have been determined both computationally and experimentally.[12][13][14]

  • Nitrogen Inversion: The nitrogen atom in amines can undergo inversion, rapidly interconverting its pyramidal geometry. The barrier to this inversion is generally low for acyclic amines, contributing to their conformational flexibility.

  • C-N Bond Rotation: Rotation around the carbon-nitrogen bonds also has a relatively low energy barrier, typically in the range of 3-6 kcal/mol for simple alkylamines.[12] This allows for rapid interconversion between different staggered and gauche conformations at room temperature.

NMR Spectroscopy in Conformational Analysis: Variable-temperature NMR spectroscopy is a powerful technique for studying the conformational dynamics of flexible molecules.[15] At low temperatures, the interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal. Analysis of these line shape changes can provide quantitative information about the rotational energy barriers and the relative populations of the different conformers.[16]

For a simple open-chain amine like N,N-diethylamine, the 1H NMR spectrum at room temperature shows averaged signals for the ethyl groups due to rapid conformational exchange.

Parameter Open-Chain Amines (e.g., N,N-Diethylamine) Interpretation
Conformation Ensemble of rapidly interconverting conformers (staggered, gauche).Low energy barriers to bond rotation and nitrogen inversion.
Rotational Barrier (C-N) ~3-6 kcal/mol[12]Allows for dynamic conformational equilibrium at room temperature.
Nitrogen Inversion Barrier LowContributes to overall flexibility.
NMR Spectroscopy Averaged signals at room temperature; distinct signals at low temperature.Reflects the dynamic equilibrium of conformers.[16]

Head-to-Head Comparison: Rigidity vs. Flexibility

Feature3-Azabicyclo[3.1.0]hexan-1-olOpen-Chain Amines (e.g., N,N-Diethylamine)
Conformational Freedom Highly restricted, single dominant conformation.High, exists as an ensemble of interconverting conformers.
Bioactive Conformation Pre-organized, potentially leading to higher binding affinity.Needs to adopt the bioactive conformation from a pool of conformers, which can have an entropic penalty.
Design Strategy Scaffold-based design, leveraging the rigid framework.Requires consideration of the conformational preferences and the energy required to adopt the bioactive conformation.
Experimental Characterization Straightforward analysis of a single conformation via NMR and X-ray.Requires more complex techniques like variable-temperature NMR to study the dynamic equilibrium.
Computational Modeling Simpler to model due to the limited conformational space.Requires more extensive conformational searches and analysis of multiple low-energy conformers.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a comprehensive conformational analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the amine compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H and 13C NMR: Acquire standard one-dimensional 1H and 13C NMR spectra to determine chemical shifts and coupling constants.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Perform two-dimensional NMR experiments to aid in the complete assignment of all proton and carbon signals and to identify through-space correlations (NOESY) that provide information about the spatial proximity of atoms.

  • Variable-Temperature NMR (for open-chain amines): Acquire a series of 1H NMR spectra at different temperatures to study the dynamic exchange between conformers and to determine the rotational energy barriers.

X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Computational Workflow

Density Functional Theory (DFT) Calculations:

  • Conformational Search: For open-chain amines, perform a systematic or stochastic conformational search to identify all low-energy conformers. For 3-azabicyclo[3.1.0]hexan-1-ol, a single geometry optimization is typically sufficient.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[17]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Transition State Search (for open-chain amines): Locate the transition state structures for bond rotations to calculate the rotational energy barriers.

  • NMR Chemical Shift and Coupling Constant Prediction: Calculate the NMR chemical shifts and coupling constants for the optimized geometries and compare them with experimental data to validate the computational model.

experimental_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy (1D, 2D, VT) Data Experimental Data (Chemical Shifts, Coupling Constants, Dihedral Angles) NMR->Data XRay X-ray Crystallography XRay->Data CompData Computational Data (Energies, Geometries, Predicted NMR data) Data->CompData Comparison & Validation ConfSearch Conformational Search (for open-chain amines) GeomOpt Geometry Optimization (DFT) ConfSearch->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc NMR_Calc NMR Parameter Calculation FreqCalc->NMR_Calc NMR_Calc->CompData CompData->Data

Figure 1: Integrated experimental and computational workflow for conformational analysis.

Implications for Drug Discovery and Development

The choice between a rigid and a flexible scaffold has profound implications for the drug discovery process.

  • Potency and Selectivity: By locking the pharmacophore in a bioactive conformation, rigid scaffolds like 3-azabicyclo[3.1.0]hexan-1-ol can lead to highly potent and selective ligands. The entropic penalty of binding is minimized, as the molecule does not need to "freeze" into a specific conformation upon binding.

  • Structure-Activity Relationship (SAR): The rigid nature of bicyclic systems simplifies the interpretation of SAR data. Changes in biological activity can be more directly attributed to modifications of the substituents, as the underlying scaffold remains unchanged. In contrast, for flexible molecules, a change in a substituent can also alter the conformational equilibrium, complicating the SAR analysis.

  • Physicochemical Properties: Conformational flexibility can influence a molecule's physicochemical properties, such as solubility and membrane permeability. While rigid molecules may have improved metabolic stability, their reduced flexibility might negatively impact their ability to traverse biological membranes.

  • Intellectual Property: Novel, rigid scaffolds can provide a strong basis for new intellectual property, offering a competitive advantage in the pharmaceutical landscape.

logic_flow cluster_properties Properties Molecule Molecule Rigid Rigid Scaffold (e.g., 3-Azabicyclo[3.1.0]hexan-1-ol) Molecule->Rigid Flexible Flexible Scaffold (e.g., Open-Chain Amine) Molecule->Flexible HighPotency Higher Potency & Selectivity Rigid->HighPotency ClearSAR Clearer SAR Rigid->ClearSAR LowerPotency Potentially Lower Potency (Entropic Cost) Flexible->LowerPotency ComplexSAR More Complex SAR Flexible->ComplexSAR

Figure 2: Impact of conformational rigidity versus flexibility on drug-like properties.

Conclusion

The conformational analysis of 3-azabicyclo[3.1.0]hexan-1-ol and open-chain amines highlights a fundamental trade-off in drug design: the pre-organization and potency benefits of rigid scaffolds versus the potential for improved physicochemical properties and broader conformational sampling of flexible molecules. While the rigid 3-azabicyclo[3.1.0]hexane framework offers a powerful tool for creating potent and selective ligands with clear structure-activity relationships, the flexibility of open-chain amines provides a different set of advantages and challenges. A thorough understanding of the conformational behavior of both types of molecules, gained through a combination of advanced experimental and computational techniques, is essential for the rational design of effective and safe new medicines.

References

  • ResearchGate. Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of... Available from: [Link]

  • European Patent Office. Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Molecules. A theoretical study of the inversion and rotation barriers in Methyl-substituted Amines. Available from: [Link]

  • MDPI. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Available from: [Link]

  • Semantic Scholar. 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Available from: [Link]

  • ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Available from: [Link]

  • Scribd. Conformational Analysis of Acyclic and Cyclic Systems. Available from: [Link]

  • Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available from: [Link]

  • RSC Publishing. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Available from: [Link]

  • Chemistry Stack Exchange. Nitrogen inversion barriers of trimethylamine and N,N-diisopropylmethylamine. Available from: [Link]

  • Semantic Scholar. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Available from: [Link]

  • Michigan State University Chemistry. Supplemental Topics - Rotamer Barriers in Saturated Compounds. Available from: [Link]

  • PubChem. 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride. Available from: [Link]

  • ResearchGate. A Theoretical Study of the Inversion and Rotation Barriers in Methyl-Substituted Amines. Available from: [Link]

  • PubMed. Conformation Design of Open-Chain Compounds. Available from: [Link]

  • PubChem. 3-Azabicyclo(3.1.0)hexane. Available from: [Link]

  • PMC. Conformation-Activity Relationships of Polyketide Natural Products. Available from: [Link]

  • Academia.edu. A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Available from: [Link]

  • PubMed. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Available from: [Link]

  • International Journal of Science and Research (IJSR). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Available from: [Link]

  • DTIC. Density Functional Theory Characterization of the Structure and Gas-Phase, Mid-Infrared Absorption Spectrum of 2-Azido-N,N-dimethylethanamine. Available from: [Link]

  • MDPI. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Semantic Scholar. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available from: [Link]

  • ResearchGate. Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Available from: [Link]

  • Recent Progress in NMR. NMR free ligand conformations and atomic resolution dynamics. Available from: [Link]

  • PMC. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available from: [Link]

  • PubMed. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Available from: [Link]

  • MDPI. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available from: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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